6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Description
BenchChem offers high-quality 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEHRQSPKGIGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654170 | |
| Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-92-1 | |
| Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Solubility Profiling of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Executive Summary
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges. Physicochemical properties, particularly solubility, are a primary determinant of success. This guide provides an in-depth technical framework for characterizing the solubility of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole, a heterocyclic compound featuring a privileged indazole core.[1] The indazole moiety is a cornerstone in medicinal chemistry, known for its presence in numerous anti-inflammatory and anti-cancer agents.[1][2] The addition of a dihydropyran group can modulate physicochemical properties, including solubility, making a thorough investigation essential.[1]
This document moves beyond a simple recitation of data. It is designed for researchers, chemists, and drug development professionals, providing the strategic rationale and detailed, field-proven protocols for a comprehensive solubility assessment. We will dissect the critical distinction between kinetic and thermodynamic solubility, detail the indispensable role of Dimethyl Sulfoxide (DMSO) as a primary solvent, and present robust, step-by-step experimental workflows for generating reliable and actionable solubility data.
The Foundational Role of Solubility in Drug Discovery
Solubility is not merely a physical parameter; it is a critical gatekeeper for biological activity. An otherwise potent compound is of little therapeutic value if it cannot achieve sufficient concentration at its target site. For a molecule like 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole, which serves as a building block for more complex therapeutic agents, an early and accurate understanding of its solubility is paramount.[1]
Poor solubility can lead to:
-
Underestimated Potency: Inaccurate readings in biological assays due to compound precipitation.
-
Erratic In Vivo Results: Low or variable bioavailability, leading to failed animal studies.[3]
-
Formulation Nightmares: Significant hurdles in developing a stable and effective drug product for clinical use.[4]
Therefore, a multi-faceted approach to solubility testing is not just recommended; it is a mandatory step in risk mitigation and resource optimization.
DMSO: The Ubiquitous Solvent of High-Throughput Screening
Dimethyl Sulfoxide (DMSO) is the workhorse solvent in early-stage drug discovery, and for good reason.[3] Its remarkable ability to dissolve a wide array of both polar and non-polar organic molecules makes it the standard for preparing high-concentration stock solutions for large compound libraries.[5][6][7]
However, its universal use introduces a critical experimental nuance: the distinction between kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is the concentration of a compound in an aqueous buffer before it precipitates after being introduced from a high-concentration DMSO stock.[8][9] It is a non-equilibrium measurement that reflects the compound's propensity to stay in solution under high-throughput screening (HTS) conditions.[10] While not the "true" solubility, it is an invaluable metric for predicting assay performance and identifying liabilities early.[10][11]
-
Thermodynamic Solubility: This is the "gold standard" measurement. It represents the true equilibrium concentration of a compound in a saturated solution with its solid form.[8][12] This value is essential for pre-formulation, biopharmaceutical classification (BCS), and predicting in vivo absorption.[9]
A comprehensive profile for 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole requires the determination of both values.
Experimental Strategy: A Two-Tiered Approach to Solubility Characterization
We recommend a sequential, two-tiered approach. Begin with a rapid kinetic assessment to ensure the compound's suitability for in vitro assays, followed by a more resource-intensive thermodynamic measurement for a definitive characterization.
Tier 1: High-Throughput Kinetic Solubility Assessment
This assay is designed for speed and efficiency, providing a rapid go/no-go decision for further studies. The most common method involves laser nephelometry, which measures the scattering of light by insoluble particles (precipitate).[13]
Caption: High-throughput kinetic solubility workflow.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole in 100% DMSO. Ensure the compound is fully dissolved.
-
Plate Preparation: Using an automated liquid handler, dispense 2 µL of the 10 mM stock solution into the wells of a clear 96-well microplate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final theoretical concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 1 to 2 hours.[12][14] This allows time for precipitation to occur, though it does not guarantee equilibrium.
-
Detection: Measure the turbidity of each well using a laser nephelometer.[13] The instrument detects light scattered by any precipitate that has formed.[13]
-
Data Analysis: The concentration at which a significant increase in light scatter is observed is defined as the kinetic solubility limit. This is determined by comparing the sample wells to a calibration curve or a set of controls.
Tier 2: Gold-Standard Thermodynamic Solubility Assessment
The Shake-Flask method is the definitive technique for determining thermodynamic solubility.[8] It involves generating a saturated solution and measuring the concentration of the dissolved compound, typically by HPLC.
Caption: Shake-flask thermodynamic solubility workflow.
-
Preparation: Add an excess amount of solid 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole (e.g., 1-2 mg) to a glass vial.[12] The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Water, PBS pH 7.4, 100% DMSO, Ethanol).
-
Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours.[2][8]
-
Causality: This extended incubation period is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states of the compound.[9]
-
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a 0.45 µm filter.
-
Quantification: Prepare a dilution series of the clear supernatant. Analyze these dilutions using a validated HPLC-UV method against a standard curve prepared from a known-concentration stock solution.
-
Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in that specific solvent system.
Data Presentation and Interpretation
All quantitative solubility data for 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole should be summarized for clear, comparative analysis.
| Solvent System | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Notes |
| 100% DMSO | Thermodynamic | 25 | Experimental Value | Experimental Value | Establishes maximum stock concentration. |
| PBS (pH 7.4) | Kinetic | 25 | Experimental Value | Experimental Value | Predicts performance in HTS assays. |
| PBS (pH 7.4) | Thermodynamic | 25 | Experimental Value | Experimental Value | "Gold standard" physiological solubility. |
| Water | Thermodynamic | 25 | Experimental Value | Experimental Value | Intrinsic aqueous solubility. |
| Ethanol | Thermodynamic | 25 | Experimental Value | Experimental Value | Relevant for potential formulations. |
| SGF (pH 1.2) | Thermodynamic | 37 | Experimental Value | Experimental Value | Simulates gastric fluid for oral delivery. |
| SIF (pH 6.8) | Thermodynamic | 37 | Experimental Value | Experimental Value | Simulates intestinal fluid for oral delivery. |
Note: The molecular weight of C₁₂H₁₂N₂O is 200.24 g/mol .[1]
A desirable solubility for drug discovery compounds is generally considered to be >60 µg/mL.[10] Values below this threshold may signal future challenges in developing the compound or its derivatives.
Conclusion
The solubility profile of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole is a critical dataset that will profoundly influence its trajectory within a drug discovery program. By implementing the rigorous, two-tiered experimental strategy outlined in this guide, research teams can generate a comprehensive and reliable understanding of this molecule's behavior in various solvent systems. This proactive approach, which distinguishes between the practical utility of kinetic solubility and the definitive nature of thermodynamic solubility, ensures that decisions are based on robust data, thereby de-risking subsequent development and maximizing the potential for success.
References
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
- BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Global CRDMO, Rooted in Science.
- Inventiva Pharma. (n.d.).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Benchchem. (n.d.). 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole. Benchchem.
- Cheminform. (2022). Compound solubility measurements for early drug discovery.
- Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
- Balakin, K. V., et al. (2006). DMSO solubility and bioscreening.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- PubChem. (n.d.). 3,6-Dihydro-2H-pyran. PubChem.
- Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
- MDPI. (2024).
- Chemical Synthesis Database. (2025). 6-isobutyl-3,4-dihydro-2H-pyran.
- BMG LABTECH. (2023).
- Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Cheméo. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Cheméo.
- I-Concept. (2025). DMSO: Significance and symbolism. I-Concept.
- ResearchGate. (n.d.). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products.
- BOC Sciences. (n.d.). CAS 1266386-38-2 | 6-Iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole. BOC Sciences.
- King-Pharm. (n.d.). 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [1266386-30-4]. King-Pharm.
- Elguero, J., et al. (2002). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
- ChemicalBook. (n.d.). 6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid. ChemicalBook.
Sources
- 1. 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole|CAS 885272-68-4 [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. asianpubs.org [asianpubs.org]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inventivapharma.com [inventivapharma.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. enamine.net [enamine.net]
known protein binding partners for 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
An In-depth Technical Guide to the Identification and Validation of Protein Binding Partners for 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Authored by: Gemini, Senior Application Scientist
Abstract
The identification of protein-small molecule interactions is a cornerstone of modern drug discovery and chemical biology. The compound 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole represents a novel chemical entity with potential therapeutic applications. However, its mechanism of action remains uncharacterized without a thorough understanding of its protein binding partners. This guide provides a comprehensive, technically-focused roadmap for researchers and drug development professionals to identify and validate the protein targets of this molecule. We eschew a simple listing of putative partners, which are not established in the public domain, in favor of a robust, first-principles approach to discovery. This document outlines a multi-pronged strategy encompassing in silico prediction, unbiased experimental screening, and rigorous biophysical and cell-based validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final identified interactors.
Introduction: The Imperative of Target Identification
6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is a heterocyclic compound featuring an indazole core linked to a dihydropyran moiety. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a variety of protein classes, particularly kinases. The specific substitution pattern of this molecule, however, suggests a unique pharmacological profile that requires empirical determination of its protein interactome.
The central challenge in elucidating the function of a novel small molecule is the identification of its direct protein targets. This process, known as target deconvolution, is critical for:
-
Mechanism of Action (MoA) Elucidation: Understanding how a compound exerts its biological effects at a molecular level.
-
Safety and Toxicity Profiling: Identifying potential off-target interactions that could lead to adverse effects.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
Biomarker Development: Discovering biomarkers that can predict or measure a response to the compound.
This guide will provide a logical, experimentally-driven workflow to move from the unknown to a validated set of protein binding partners for 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole.
Phase 1: In Silico Target Prediction and Hypothesis Generation
Before embarking on resource-intensive experimental screening, computational methods can provide valuable, hypothesis-generating insights into potential protein targets. These approaches leverage the chemical structure of the small molecule to predict its likely binding partners.
Ligand-Based and Structure-Based Virtual Screening
A dual-pronged computational approach is recommended:
-
Ligand-Based Screening: This method relies on the principle that structurally similar molecules often have similar biological activities. The structure of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole can be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules then become putative targets for our compound of interest.
-
Structure-Based Screening (Molecular Docking): If high-resolution crystal structures of potential protein targets are available (e.g., from the Protein Data Bank - PDB), molecular docking simulations can predict the binding pose and affinity of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole to these proteins. This is particularly useful for screening large libraries of proteins, such as all known human kinases.
Workflow for In Silico Target Prediction
Caption: In silico workflow for generating a prioritized list of potential protein targets.
Phase 2: Unbiased Experimental Identification of Binding Partners
While computational methods provide a valuable starting point, empirical identification of binding partners from a relevant biological context (e.g., cell lysate, tissue homogenate) is essential. We will focus on two gold-standard, unbiased approaches.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to isolate proteins that directly bind to an immobilized small molecule.
3.1.1. Principle of the Method
The core principle involves covalently attaching 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole to a solid support (e.g., sepharose beads) to create an "affinity matrix." This matrix is then incubated with a complex protein mixture. Proteins that bind to the small molecule are retained on the matrix, while non-binding proteins are washed away. The bound proteins are then eluted and identified by high-resolution mass spectrometry.
3.1.2. Experimental Protocol: AP-MS
-
Synthesis of an Affinity Probe:
-
A derivative of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole must be synthesized that incorporates a linker arm with a reactive group (e.g., a carboxylic acid or an amine) for immobilization. Crucially, the linker should be attached at a position on the molecule that is not expected to be involved in protein binding, as determined by structure-activity relationship (SAR) studies or computational docking.
-
-
Immobilization to Solid Support:
-
The linker-modified compound is covalently coupled to NHS-activated Sepharose beads or similar solid support according to the manufacturer's protocol.
-
A control matrix should be prepared by blocking the reactive groups on the beads without adding the compound. This is critical for distinguishing true binders from proteins that non-specifically adsorb to the matrix.
-
-
Protein Extraction:
-
Prepare a native protein lysate from the cell line or tissue of interest using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Determine the total protein concentration using a standard assay (e.g., BCA assay).
-
-
Affinity Pulldown:
-
Incubate the affinity matrix and the control matrix with the protein lysate (e.g., 1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders. A typical wash series would be 3-5 washes of 10-15 bead volumes each.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., high salt, low pH).
-
The eluted proteins are then subjected to in-solution or in-gel trypsin digestion to generate peptides for mass spectrometry analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting spectra are searched against a protein database to identify the proteins.
-
Quantitative analysis (e.g., label-free quantification or SILAC) is used to identify proteins that are significantly enriched in the affinity matrix pulldown compared to the control matrix.
-
AP-MS Workflow Diagram
Caption: Step-by-step workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Thermal Proteome Profiling (TPP)
TPP is an in situ method that can identify protein targets within living cells or cell lysates.
3.2.1. Principle of the Method
TPP is based on the observation that the thermal stability of a protein changes upon ligand binding. Proteins are generally more resistant to heat-induced denaturation when bound to a small molecule. In a TPP experiment, cells or lysates are treated with the compound of interest or a vehicle control, and then aliquots are heated to a range of different temperatures. The aggregated, denatured proteins are pelleted by centrifugation, and the amount of soluble protein remaining at each temperature is quantified by mass spectrometry. A target protein will show a characteristic shift in its melting curve to a higher temperature in the presence of the binding compound.
3.2.2. Experimental Protocol: TPP
-
Cell Culture and Treatment:
-
Culture the cells of interest to a sufficient density.
-
Treat the cells with 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole or a vehicle control (e.g., DMSO) for a defined period.
-
-
Heating and Lysis:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 2-3°C increments) for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or another suitable method.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Sample Preparation for MS:
-
Prepare the soluble protein fractions for mass spectrometry using a standard proteomics sample preparation workflow (e.g., protein precipitation, digestion, and peptide cleanup).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples by LC-MS/MS.
-
Quantify the abundance of each protein at each temperature point for both the treated and control samples.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves for each protein.
-
Identify proteins that exhibit a statistically significant shift in their melting temperature (ΔTm) upon compound treatment.
-
Phase 3: Orthogonal Validation of Putative Hits
The candidates identified from the unbiased screening phase must be validated using orthogonal methods to confirm direct binding and to quantify the interaction.
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a protein and a small molecule.
4.1.1. Principle of the Method
In an SPR experiment, a purified protein is immobilized on a sensor chip. A solution containing the small molecule is then flowed over the chip surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring the signal at different concentrations of the small molecule, the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) can be determined.
4.1.2. Experimental Protocol: SPR
-
Protein Expression and Purification:
-
Clone, express, and purify the candidate protein(s) identified in the screening phase. High purity (>95%) is essential.
-
-
Immobilization of the Protein:
-
Immobilize the purified protein onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell should be prepared in the same way but without the protein to allow for subtraction of bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole in a suitable running buffer.
-
Inject the different concentrations of the compound over the sensor chip and the reference flow cell.
-
Record the SPR sensorgrams, which show the binding response over time.
-
-
Data Analysis:
-
After subtracting the reference channel signal, fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the kinetic parameters (ka, kd) and the affinity (KD).
-
Table 1: Representative Data from Biophysical Validation
| Protein Target | Method | KD (nM) | ka (1/Ms) | kd (1/s) |
| Protein X | SPR | 150 | 1.2 x 105 | 0.018 |
| Protein Y | ITC | 220 | N/A | N/A |
| Protein Z | SPR | > 10,000 | No Binding Detected | No Binding Detected |
This table is a template for presenting validation data. The values are hypothetical.
Cell-Based Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to confirm target engagement in a cellular environment. It is based on the same principle as TPP but is typically performed on a smaller scale for a specific protein of interest, often using Western blotting for detection.
4.2.1. Experimental Protocol: CETSA
-
Cell Treatment and Heating:
-
Treat cells with the compound or vehicle control.
-
Heat aliquots of the intact cells to a range of temperatures.
-
-
Lysis and Protein Analysis:
-
Lyse the cells and separate the soluble and aggregated fractions by centrifugation.
-
Analyze the amount of the specific target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Interpretation:
-
A shift in the melting curve of the target protein to a higher temperature in the compound-treated cells confirms target engagement in a cellular context.
-
CETSA Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion: Synthesizing the Data for a Complete Picture
The identification of protein binding partners for a novel compound like 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is a multi-step process that requires a combination of computational, biochemical, and cell-based approaches. By following the workflow outlined in this guide—from in silico prediction to unbiased screening and finally to rigorous orthogonal validation—researchers can confidently identify the true biological targets of this molecule. This foundational knowledge is the critical first step in elucidating its mechanism of action and advancing its potential as a therapeutic agent.
References
This is a representative list of references for the techniques described. A comprehensive literature search should be conducted for protocols specific to the protein families identified.
-
Affinity-Purification for Mass Spectrometry. Rix, U., and Superti-Furga, G. Nature Protocols. [Link]
-
Thermal proteome profiling for interrogating protein-ligand interactions. Savitski, M. M., et al. Science. [Link]
-
The cellular thermal shift assay for evaluating drug target engagement in cells. Martinez Molina, D., et al. Science. [Link]
-
Surface Plasmon Resonance (SPR) for Drug Discovery and Development. Patching, S. G. Methods in Molecular Biology. [Link]
-
ChEMBL: a large-scale bioactivity database for drug discovery. Gaulton, A., et al. Nucleic Acids Research. [Link]
-
Protein Data Bank: the single global archive for 3D macromolecular structure data. Berman, H. M., et al. Nucleic Acids Research. [Link]
Navigating the Synthesis and Application of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole: A Technical Guide for Advanced Research
Abstract
Introduction: The Rationale for 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole in Drug Discovery
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its bioisosteric relationship with indole allows it to act as a hydrogen bond donor and acceptor, facilitating crucial interactions with a wide range of biological targets, including protein kinases.[2] Marketed drugs such as the antiemetic granisetron and the kinase inhibitors axitinib and pazopanib feature the indazole core, underscoring its therapeutic relevance.[2][3]
The 3,6-dihydro-2H-pyran (DHP) moiety is also of significant interest in drug design. It serves as a versatile structural motif that can enhance aqueous solubility and provide a synthetic handle for further molecular elaboration.[1] In some contexts, the DHP group has been successfully employed as a hinge-region binding motif for potent and selective inhibitors of key cellular targets like the mammalian target of rapamycin (mTOR).
The strategic combination of the indazole scaffold with the dihydropyran ring at the 6-position, as in 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, presents a compelling opportunity for the development of novel chemical entities with unique pharmacological profiles. This specific substitution pattern offers a distinct vector for exploring chemical space compared to its more commonly documented 5-substituted isomer.[1]
Commercial Availability Assessment
As of early 2026, a thorough search of major chemical supplier databases and platforms indicates that 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is not a commercially available, stock compound. While a variety of structurally related indazole derivatives are readily available, this specific isomer appears to require custom synthesis.
The following table summarizes the availability of closely related analogs, which may serve as starting points for synthetic efforts or as comparative compounds in biological assays.
| Compound Name | CAS Number | Notes | Potential Supplier(s) |
| 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | 885272-68-4 | Positional isomer of the target compound. | Benchchem |
| 6-(Tetrahydro-pyran-4-yl)-1H-indazole | 885272-18-4 | Saturated pyran ring analog. | Echemi |
| 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1266386-30-4 | Potential synthetic precursor with a protected indazole nitrogen. | BLDpharm |
| 6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole | 885272-24-2 | Thio-analog of the target compound. | Finetech Industry Limited |
Proposed Synthetic Strategy: A Practical Laboratory Approach
Given the lack of direct commercial sources, a robust synthetic route is essential for researchers wishing to study 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole. The following proposed synthesis is based on established organometallic cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to a Suzuki or Stille cross-coupling reaction between a 6-halo-1H-indazole derivative and a suitable dihydropyran-containing organometallic reagent.
Step-by-Step Synthetic Protocol
This protocol outlines a two-step process starting from commercially available 6-bromo-1H-indazole.
Step 1: N-Protection of 6-Bromo-1H-indazole
The indazole nitrogen is typically protected to prevent side reactions during the subsequent cross-coupling step. A tetrahydropyranyl (THP) group is a common and readily cleavable protecting group for this purpose.
-
Reactants: 6-Bromo-1H-indazole, 3,4-dihydro-2H-pyran (DHP), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA).
-
Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 6-bromo-1H-indazole in the chosen solvent.
-
Add DHP (typically 1.1-1.5 equivalents).
-
Add a catalytic amount of PTSA.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole by column chromatography.
-
Step 2: Suzuki Cross-Coupling
The protected 6-bromo-1H-indazole is then coupled with (3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester.
-
Reactants: 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, (3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate or cesium carbonate).
-
Solvent: A mixture of a polar aprotic solvent (e.g., dioxane or DMF) and water.
-
Procedure:
-
To a reaction vessel, add the protected 6-bromo-1H-indazole, the boronic ester (typically 1.1-1.5 equivalents), the palladium catalyst, and the base.
-
Degas the solvent mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes) and add it to the reaction vessel.
-
Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the coupled product by column chromatography.
-
Step 3: Deprotection
The final step involves the removal of the THP protecting group to yield the target compound.
-
Reactants: The protected coupled product from Step 2 and a strong acid (e.g., hydrochloric acid or trifluoroacetic acid).
-
Solvent: A protic solvent such as methanol or ethanol.
-
Procedure:
-
Dissolve the protected compound in the chosen solvent.
-
Add the acid and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a base.
-
Remove the solvent under reduced pressure and purify the final product, 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, by recrystallization or column chromatography.
-
Potential Applications in Medicinal Chemistry and Drug Development
The unique structural features of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole make it a highly attractive candidate for use as a building block in various drug discovery programs.
Kinase Inhibitors
The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2] The nitrogen atoms of the pyrazole ring can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 6-substituted dihydropyran moiety can be further functionalized to extend into the solvent-exposed region, allowing for the fine-tuning of potency and selectivity. The isomeric 5-substituted analog has been investigated for its potential as an inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor often mutated in acute myeloid leukemia (AML).
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of approximately 200 g/mol , this compound is well-suited for use in fragment-based screening campaigns.[2] Its constituent parts, the indazole and dihydropyran rings, are both recognized as valuable fragments in FBDD.
Other Therapeutic Areas
Indazole derivatives have demonstrated a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[1][4] The introduction of the dihydropyran group at the 6-position provides a novel avenue for modifying the pharmacokinetic and pharmacodynamic properties of these established pharmacophores.
Conclusion
While 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is not currently a readily available commercial product, its synthesis is achievable through established and reliable chemical methods. The convergence of the medicinally significant indazole core and the versatile dihydropyran moiety makes this compound a highly valuable building block for modern drug discovery. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The proposed synthetic route offers a clear and actionable pathway for obtaining this molecule, thereby enabling its exploration in a variety of research and development settings.
References
-
Benchchem. 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole.
-
Echemi. Buy 6-(TETRAHYDRO-PYRAN-4-YL) - 1h-indazole.
-
BLDpharm. 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
-
Finetech Industry Limited. 6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole.
-
Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.
-
O'Reilly, M., et al. (2014). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 19(9), 14358-14399.
-
PharmaBlock. Indazoles in Drug Discovery.
-
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3045.
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4), 130-134.
-
Organic Chemistry Portal. Synthesis of 2,3-dihydro-4H-pyran-4-ones.
-
Cui, G., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7303.
-
University of Wisconsin-La Crosse. (2014). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. UW-L Journal of Undergraduate Research XVII.
-
ResearchGate. (2000). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part I.
Sources
Methodological & Application
Synthesis Protocol for 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole: An Application Note
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The indazole moiety is a recognized pharmacophore present in numerous therapeutic agents, and its functionalization allows for the exploration of novel chemical space.[1] This guide details a robust and efficient synthesis route based on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2] We will delve into the rationale behind the choice of starting materials, catalysts, and reaction conditions, providing not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds.
Introduction
The 1H-indazole scaffold is of significant interest in the pharmaceutical industry due to its diverse biological activities.[1] The ability to introduce various substituents onto the indazole core is crucial for modulating the pharmacological properties of new chemical entities. The target molecule, 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, incorporates a dihydropyran moiety, which can enhance solubility and provide a vector for further chemical modifications.[1]
The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[2] This reaction facilitates the formation of a C-C bond between a halogenated aromatic compound and an organoboron species, catalyzed by a palladium complex.[3]
This guide will focus on the coupling of 6-bromo-1H-indazole with 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester).
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key disconnection at the C6-position of the indazole ring, leading back to two commercially available or readily accessible starting materials.
Caption: Retrosynthetic approach for the target molecule.
Materials and Methods
Reagents and Solvents
| Reagent | Supplier | Purity | Notes |
| 6-Bromo-1H-indazole | Commercial Source | >97% | Store in a cool, dry place. |
| 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Commercial Source | >97% | Moisture sensitive.[4] Store under an inert atmosphere. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercial Source | >98% | Air-stable catalyst. |
| Potassium Carbonate (K₂CO₃) | Commercial Source | >99% | Anhydrous. Dry in an oven before use if necessary. |
| 1,4-Dioxane | Commercial Source | Anhydrous | Use a freshly opened bottle or distill from a suitable drying agent. |
| Deionized Water | In-house | - | Degas before use. |
| Ethyl Acetate (EtOAc) | Commercial Source | HPLC Grade | For workup and chromatography. |
| Hexanes | Commercial Source | HPLC Grade | For chromatography. |
| Brine (saturated NaCl solution) | In-house | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Source | - | For drying the organic layer. |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Suzuki-Miyaura Cross-Coupling Reaction
Caption: Workflow for the synthesis of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole.
Detailed Steps:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 eq), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add degassed 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a final concentration of the 6-bromo-1H-indazole of approximately 0.1 M.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. For TLC analysis, a mobile phase of ethyl acetate/hexanes (e.g., 1:1) is suitable.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
The purified product should be a white to off-white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-1H-indazole to form a Pd(II) complex.[3]
-
Transmetalation: The dihydropyran group is transferred from the boronic ester to the palladium center, displacing the bromide. This step is facilitated by the base.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is of good quality. If using a Pd(II) precatalyst, ensure it is efficiently reduced to Pd(0) in situ.
-
Protodeboronation of Boronic Ester: Boronic esters can be susceptible to hydrolysis, leading to the formation of the corresponding deborylated arene.[5] Using a slight excess of the boronic ester (1.2 eq) can help to mitigate this. Ensure the reaction is run under a well-maintained inert atmosphere. While pinacol esters are relatively stable, prolonged reaction times or harsh basic conditions can promote this side reaction.[6]
-
Inefficient Transmetalation: The choice of base is critical. Potassium carbonate is a good general-purpose base for this type of coupling. If the reaction is sluggish, a stronger base like cesium carbonate could be considered.[7] The presence of water is often necessary to facilitate the transmetalation step.[5]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Ester: This can occur if the reaction mixture is not properly degassed, as oxygen can promote this side reaction.[5]
-
Dehalogenation of the Starting Material: This can be a competing pathway, especially with certain catalyst/ligand combinations.
-
-
Purification Challenges:
-
Residual palladium can often be removed by filtering the crude product solution through a pad of celite or by using a metal scavenger.
-
If the product co-elutes with starting materials or byproducts, optimizing the solvent system for column chromatography is necessary. A shallow gradient can improve separation.
-
Expected Characterization Data
-
¹H NMR (in DMSO-d₆):
-
A broad singlet for the indazole N-H proton (around 13 ppm).
-
Signals in the aromatic region (7-8 ppm) corresponding to the protons on the indazole ring.
-
A signal for the vinylic proton on the dihydropyran ring (around 6 ppm).
-
Signals for the methylene protons of the dihydropyran ring (in the range of 2.5-4.5 ppm).
-
-
¹³C NMR (in DMSO-d₆):
-
Signals corresponding to the carbon atoms of the indazole and dihydropyran rings. The quaternary carbon of the C-B bond in the starting material will be absent, and a new aromatic carbon signal will appear in its place.
-
-
Mass Spectrometry (ESI+):
-
The expected molecular ion peak [M+H]⁺ at m/z 201.10.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole. By carefully selecting the starting materials, catalyst, and reaction conditions, and by being mindful of potential side reactions, researchers can successfully synthesize this valuable compound for use in various drug discovery and development programs. This protocol, along with the provided mechanistic insights and troubleshooting guide, serves as a comprehensive resource for chemists in the field.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Morales-Serna, J. A., García-Ramos, Y., & Taylor, R. E. (2010). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synthesis, 2010(15), 2561-2566. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Lee, C.-H., & Lee, Y.-J. (2015). Development of an efficient process for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. Heterocycles, 91(8), 1653-1658. [Link]
-
Catarzi, D., Colotta, V., Varano, F., Cecchi, L., Filacchioni, G., Galli, A., & Costagli, C. (2000). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 5(8), 969-979. [Link]
-
Morales-Serna, J. A., García-Ramos, Y., & Taylor, R. E. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. [Link]
-
Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Journal of Heterocyclic Chemistry, 51(S1), E23-E28. [Link]
-
Muthu, C., & Revanasiddappa, H. D. (2016). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with Retention Time (RT)= 6.011. ResearchGate. [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
- Google Patents. (n.d.). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.
-
Thomas, S., & Aggarwal, V. K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6363-6380. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 24(11), 5121-5124. [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Oldenhuis, N. J., et al. (2001). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 123(24), 5851–5852. [Link]
-
Mastalerz, M. (2023). A Water-Stable Boronate Ester Cage. ChemRxiv. [Link]
-
ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. [Link]
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]
-
Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
-
Mastalerz, M. (2023). A Water-Stable Boronate Ester Cage. PMC. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Semantic Scholar. (2021). Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. [Link]
-
SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]
-
ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl (6.07%). [Link]
Sources
- 1. 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole|CAS 885272-68-4 [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Cellular Assay with 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Introduction: Unveiling the Cellular Activity of a Novel Indazole Derivative
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of indazole have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects through the inhibition of protein kinases.[2] This application note provides a comprehensive guide for the initial characterization and development of a robust cellular assay for the novel compound 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole, hereafter referred to as "Compound X".
Given that the precise biological target of Compound X is not yet defined, this document will guide researchers through a systematic, hypothesis-driven approach. We will begin with fundamental characterization, proceed to broad functional screening to generate a testable hypothesis—that Compound X is a kinase inhibitor—and culminate in the development and validation of a specific, quantitative cell-based assay to determine its potency and cellular mechanism of action. This approach is designed to be adaptable and to provide a solid framework for the investigation of other novel small molecules.
Part 1: Foundational Characterization of Compound X
Before investigating the biological activity of Compound X, it is crucial to establish its fundamental physicochemical properties and its general effects on cell viability. These initial steps are essential for ensuring the reliability and reproducibility of subsequent cellular assays.
Physicochemical Properties: Solubility and Stability
The solubility and stability of a compound in aqueous and solvent-based solutions are critical for accurate dosing in cellular assays. The indazole moiety is generally polar, which can aid in aqueous solubility.[3] However, the overall solubility of Compound X will be influenced by the dihydropyran group and other structural features.
Recommendation: Empirically determine the solubility of Compound X in dimethyl sulfoxide (DMSO) and in cell culture medium supplemented with fetal bovine serum (FBS). A stock solution in DMSO is common for in vitro screening.[4]
Protocol for Solubility and Stability Assessment:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Compound X (e.g., 10 mM) in 100% DMSO.
-
Solubility in Aqueous Media: Serially dilute the DMSO stock into phosphate-buffered saline (PBS) and the intended cell culture medium (e.g., DMEM with 10% FBS) to a range of concentrations (e.g., 1 µM to 100 µM).
-
Visual and Spectroscopic Analysis: Visually inspect for precipitation at each concentration. For a more quantitative measure, centrifuge the solutions and measure the concentration of the supernatant using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Stability Assessment: Incubate the compound in cell culture medium at 37°C for the intended duration of the longest assay (e.g., 72 hours) and analyze its integrity over time by HPLC.
| Parameter | Recommended Solvent/Medium | Target Concentration |
| Stock Solution | 100% DMSO | 10 mM |
| Working Solutions | Cell Culture Medium + 10% FBS | ≤ 100 µM (final DMSO < 0.5%) |
| Stability Check | Cell Culture Medium + 10% FBS | 37°C for 24, 48, 72 hours |
Initial Cytotoxicity Profiling
A primary step in characterizing a new compound is to determine its effect on cell viability. This provides a therapeutic window and helps in selecting appropriate concentrations for subsequent mechanistic assays, distinguishing between targeted anti-proliferative effects and general toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[5][6]
Experimental Workflow for Cytotoxicity Profiling:
Caption: Workflow for determining the IC50 of Compound X using a cell viability assay.
Cell Line Selection: It is advisable to screen Compound X against a panel of cancer cell lines from different tissue origins to identify sensitive lines and generate early hypotheses about its spectrum of activity. Human cancer cell lines are valuable models for anti-cancer drug development.[7]
| Cell Line | Cancer Type | Rationale |
| A549 | Lung Carcinoma | Commonly used, robust cell line. |
| MCF-7 | Breast Cancer | Represents hormone-dependent breast cancer. |
| MDA-MB-231 | Breast Cancer | Represents triple-negative breast cancer. |
| HCT116 | Colon Cancer | Well-characterized for signaling pathway studies. |
| K562 | Leukemia | A model for hematological malignancies. |
A detailed protocol for the CellTiter-Glo® assay is provided in the "Protocols" section.
Part 2: Hypothesis Generation and Target Pathway Identification
Based on the prevalence of kinase inhibitory activity among indazole derivatives, a logical next step is to investigate whether Compound X affects key signaling pathways regulated by protein kinases.[8] Western blotting is a powerful technique to assess changes in the phosphorylation status of key signaling proteins.
Phospho-Protein Profiling by Western Blot
This approach involves treating a sensitive cell line (identified from the cytotoxicity screen) with Compound X at a concentration around its IC50 and observing changes in the phosphorylation of key proteins in major cancer-related signaling pathways, such as:
-
MAPK Pathway: p-ERK1/2
-
PI3K/Akt Pathway: p-Akt, p-mTOR
-
STAT Pathway: p-STAT3
A decrease in the phosphorylation of a specific protein suggests that an upstream kinase in that pathway may be a target of Compound X.
Workflow for Phospho-Protein Profiling:
Caption: Western blot workflow for identifying affected signaling pathways.
Detailed protocols for cell lysis, Bradford protein quantification, and Western blotting are provided in the "Protocols" section.
Part 3: Development and Validation of a Quantitative Cellular Assay
Once a target pathway has been identified (e.g., inhibition of Akt phosphorylation), a more specific and higher-throughput cellular assay can be developed to precisely quantify the potency of Compound X.
Cellular Phospho-Akt Assay (Example)
This protocol describes a 96-well plate-based assay to quantify the inhibition of Akt phosphorylation at a specific site (e.g., Ser473) in response to Compound X. This format is adaptable for other phospho-protein targets.
Principle: Cells are treated with Compound X, then lysed. The amount of phosphorylated Akt in the lysate is quantified using a sandwich ELISA or a high-content imaging system with phospho-specific antibodies. The signal is then normalized to the total protein concentration in each well.
Protocol Overview:
-
Cell Seeding: Seed HCT116 cells (or another sensitive line) in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, cells can be incubated in serum-free medium for 12-24 hours.
-
Compound Treatment: Treat cells with a serial dilution of Compound X for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Stimulation (Optional): If the pathway is not constitutively active, stimulate with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.
-
Cell Lysis: Lyse the cells directly in the plate.
-
Detection:
-
ELISA-based: Transfer lysates to an ELISA plate pre-coated with a capture antibody for total Akt. Detect phosphorylated Akt using a phospho-specific primary antibody and a labeled secondary antibody.
-
High-Content Imaging: Fix and permeabilize cells in the plate. Stain with a fluorescently labeled phospho-Akt antibody and a nuclear counterstain (e.g., DAPI). Image and quantify the fluorescence intensity per cell.
-
-
Data Analysis: Normalize the phospho-protein signal to the total protein or cell number. Plot the normalized signal against the log of Compound X concentration and fit a four-parameter logistic curve to determine the IC50.[9]
Assay Validation
To ensure the developed assay is reliable for characterizing Compound X and similar molecules, it should be validated according to established guidelines.[10][11][12]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Example) |
| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-assay coefficient of variation (CV) < 20%. |
| Accuracy | The closeness of the measured value to a known true value. | Determined using a reference standard; recovery of 80-120%. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.98 for the linear range of the assay. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Signal should be dependent on the specific target (e.g., knockdown of the target protein should abrogate the signal). |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor variations in incubation time, temperature, etc. |
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of Compound X Stock and Working Solutions
-
Materials:
-
Compound X (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO. For example, if the molecular weight is 200.24 g/mol , dissolve 2.0 mg in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
For cellular assays, prepare working solutions by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent toxicity.
-
Protocol 2: Cell Viability Assay using CellTiter-Glo®
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Selected cell lines
-
Complete culture medium
-
-
Procedure:
-
Seed 5,000 cells per well in 100 µL of medium in an opaque-walled 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare a 2X serial dilution of Compound X in culture medium.
-
Add 100 µL of the 2X compound dilutions to the cells (final volume 200 µL). Include vehicle control wells (medium with DMSO).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.[13]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure luminescence using a plate reader.
-
Protocol 3: Western Blotting for Phospho-Protein Profiling
-
Materials:
-
Sensitive cell line (e.g., HCT116)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat with Compound X (at IC50 and 2x IC50) or vehicle for the desired time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Scrape cells, collect lysate, and centrifuge to pellet debris.
-
Determine protein concentration of the supernatant using the Bradford assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and apply chemiluminescent substrate.
-
Image the blot using a digital imager.
-
Strip and re-probe the membrane for total protein and a loading control (e.g., GAPDH) to ensure equal loading.
-
Protocol 4: Bradford Protein Assay
-
Materials:
-
Bradford reagent (e.g., Coomassie Brilliant Blue G-250 solution)[14]
-
Bovine Serum Albumin (BSA) standard solutions (0.1 to 1.0 mg/mL)
-
Spectrophotometer and cuvettes or a microplate reader
-
-
Procedure:
-
Prepare a standard curve by adding a small volume (e.g., 5 µL) of each BSA standard to separate wells of a 96-well plate.[15]
-
Add 5 µL of your unknown cell lysate samples to other wells.
-
Add 250 µL of Bradford reagent to each well.
-
Incubate for 5-10 minutes at room temperature.[15]
-
Measure the absorbance at 595 nm.
-
Subtract the blank reading from all measurements.
-
Plot the absorbance of the BSA standards versus their concentration and fit a linear regression.
-
Use the equation of the line to calculate the protein concentration of your unknown samples.
-
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
U.S. Food and Drug Administration. (2011, January). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]
-
Vigene Biosciences. Potency Assay Guide. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. [Link]
-
iGEM. Bradford Method for Lysis Verification. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]
-
Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Reaction Biology. [Link]
-
Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]
-
Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central. [Link]
-
University of Oslo. CellTiter-Glo Assay. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
BiochemSphere. Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]
-
ecancer. Cell-culture based test systems for anticancer drug screening. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
LabTAG. Bradford Assay Guide for Laboratory Sciences. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]
-
A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. [Link]
-
ProPharma. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. [Link]
-
OZ Biosciences. Bradford-Protein Assay Kit INSTRUCTION MANUAL. [Link]
-
ECA Academy. (2024, March 5). FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products. [Link]
-
CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]
-
IC50's: An Approach to High-Throughput Drug Discovery. University of North Carolina at Chapel Hill. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]
-
Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]
-
A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]
-
Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]
-
Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
-
Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fda.gov [fda.gov]
- 11. cirm.ca.gov [cirm.ca.gov]
- 12. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 13. OUH - Protocols [ous-research.no]
- 14. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. opentrons.com [opentrons.com]
Application Note: A Guide to Utilizing 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole for In Vitro Kinase Inhibition Profiling
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is a heterocyclic compound featuring this key moiety, suggesting its potential as a modulator of protein kinase activity. Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer, making them prime targets for therapeutic development.[2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole using various in vitro kinase inhibition assays. We will delve into the underlying principles of different assay formats, provide detailed, validated protocols, and offer expert insights into data analysis and interpretation to ensure the generation of robust and comparable results.
Introduction to 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole as a Kinase Inhibitor
6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole belongs to the indazole class of compounds, which have garnered significant interest for their diverse pharmacological activities.[1][4] The indazole ring system is a bioisostere of purines, allowing it to effectively compete with adenosine triphosphate (ATP) for the binding pocket of many kinases.[1] This competitive binding mechanism is a common strategy for kinase inhibition.[5] Studies on structurally related indazole derivatives have demonstrated potent inhibitory activity against a range of kinases, including Fms-like tyrosine kinase 3 (FLT3), Janus kinases (JAK), and Fibroblast Growth Factor Receptor (FGFR), underscoring the therapeutic potential of this chemical class.[1][6]
This guide will equip researchers with the foundational knowledge and practical methodologies required to evaluate the inhibitory potential of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole against specific kinase targets.
Compound Profile
A clear understanding of the test article's properties is fundamental to designing a sound experiment.
| Property | Value | Source |
| Chemical Name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | - |
| Molecular Formula | C12H12N2O | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Core Scaffold | 1H-Indazole | [1][7] |
| Proposed MoA | ATP-competitive kinase inhibition | [1][5] |
Principles of In Vitro Kinase Inhibition Assays
The primary goal of a kinase inhibition assay is to quantify the ability of a compound to block the catalytic activity of a kinase.[3] Kinases function by transferring the terminal (gamma) phosphate from ATP to a specific substrate (a protein, peptide, or lipid).[8][9] The assay, therefore, measures the rate of this phosphotransfer reaction in the presence of varying concentrations of the inhibitor.
Choosing the Right Assay Format
The choice of assay technology is a critical decision driven by the experimental goals, required throughput, and available instrumentation. Each format has distinct advantages and limitations.
| Assay Format | Principle | Pros | Cons |
| Radiometric | Measures incorporation of 32P or 33P from [γ-32/33P]ATP into a substrate.[10][11] | Gold standard; direct measurement; highly sensitive; tolerates complex samples.[10][12] | Requires handling of radioactive materials; low throughput; generates radioactive waste.[10] |
| Luminescence | Measures either ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™).[12] | High throughput; simple "add-and-read" format; high sensitivity.[8] | Indirect measurement; susceptible to compound interference with luciferase.[8] |
| Fluorescence | Detects phosphorylation via antibodies or changes in the molecular environment (e.g., FP, TR-FRET).[9][13] | High throughput; non-radioactive; enables kinetic monitoring.[9][14] | Can require specific substrates or antibodies; potential for compound autofluorescence. |
For initial high-throughput screening (HTS), luminescence or fluorescence-based assays are preferred for their speed and simplicity.[14] For validating hits and performing detailed mechanistic studies, the radiometric assay is often considered the most reliable method.[10][12]
Pre-Assay Validation and Optimization
To ensure data trustworthiness, key assay parameters must be optimized before screening the inhibitor. This phase establishes a self-validating system where the results are generated under controlled, linear conditions.
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal-to-background ratio while ensuring the reaction remains in the initial velocity phase (typically <20% substrate turnover).[10][15]
-
ATP Concentration (Km(ATP) Determination): The inhibitory potency (IC50) of an ATP-competitive inhibitor is highly dependent on the ATP concentration. For robust and comparable data, it is crucial to run the inhibition assay at an ATP concentration equal to or very near the Michaelis-Menten constant (Km) for ATP.[10] This standardizes the assay conditions, allowing for more meaningful comparisons of inhibitor potency across different studies.[10]
-
Linearity of Reaction: Confirm that the kinase reaction is linear with respect to time and enzyme concentration. This validates that the measurements are taken during the initial rate of reaction, a mandatory requirement for accurate kinetic parameter determination.[10]
Detailed Experimental Protocol: Luminescence-Based Kinase Assay
This protocol is designed for determining the IC50 value of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole using an ADP-Glo™ luminescence-based assay, which quantifies the amount of ADP produced.[12][14] The intensity of the light signal is directly proportional to kinase activity.
Materials and Reagents
-
6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
-
Recombinant target kinase
-
Kinase-specific peptide or protein substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (at determined Km concentration)
-
100% DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Workflow Diagram
Step-by-Step Procedure
-
Inhibitor Preparation: a. Prepare a 10 mM stock solution of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole in 100% DMSO. b. Perform an 11-point, 1:3 serial dilution in DMSO. c. Further dilute these concentrations 1:100 in kinase buffer. This will be your final 4X inhibitor solution with a constant 1% DMSO concentration.
-
Assay Plate Setup: a. Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of a 384-well plate. b. For control wells, add 5 µL of kinase buffer with 1% DMSO:
- 100% Activity Control (No Inhibitor): Multiple wells.
- 0% Activity Control (No Enzyme): Multiple wells.
-
Kinase Reaction: a. Prepare a 2X Kinase/Substrate solution in kinase buffer. b. Add 10 µL of the 2X Kinase/Substrate solution to all wells except the "No Enzyme" controls. Add 10 µL of a 2X Substrate-only solution to the "No Enzyme" wells. c. Prepare a 4X ATP solution in kinase buffer at the pre-determined Km concentration. d. To initiate the reaction, add 5 µL of the 4X ATP solution to all wells. The final reaction volume is 20 µL. e. Shake the plate gently for 30 seconds and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: a. Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase reaction to produce light. d. Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize. e. Read the plate on a luminometer.
Data Analysis and Interpretation
Proper data analysis is crucial for extracting a meaningful IC50 value. The process converts raw luminescence units into a dose-response curve that defines the inhibitor's potency.
Calculating the IC50 Value
-
Average Controls: Calculate the average raw luminescent units (RLU) for your 0% activity (no enzyme) and 100% activity (no inhibitor) controls.
-
Normalize Data: Convert the RLU from each inhibitor concentration into a percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_0%_activity) / (RLU_100%_activity - RLU_0%_activity))
-
Plot and Fit: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the resulting sigmoidal curve using a four-parameter logistic regression model in a suitable software package (e.g., GraphPad Prism, R).
-
Determine IC50: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[3][16]
Beyond the IC50: Determining the Ki Value
The IC50 value is highly dependent on the specific assay conditions, particularly the ATP concentration.[10] To determine a true, universally comparable measure of inhibitor potency, the inhibitor constant (Ki) should be calculated. For an ATP-competitive inhibitor, this can be done using the Cheng-Prusoff equation :[10]
Ki = IC50 / (1 + ([ATP] / Km(ATP)))
Presenting the Ki value is considered best practice as it facilitates the comparison of inhibitor potencies across different laboratories and assay formats.[10]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background | Insufficient kinase activity; inactive enzyme or substrate; suboptimal buffer conditions. | Re-run enzyme titration to confirm activity. Check reagent integrity. Optimize buffer pH and salt concentrations. |
| High Well-to-Well Variability | Pipetting errors; improper mixing; edge effects on the plate. | Use calibrated pipettes. Ensure thorough mixing after each reagent addition. Avoid using the outer wells of the plate. |
| Inconsistent IC50 Values | Incorrect ATP concentration; reaction not in linear range; compound solubility issues. | Re-verify the Km of ATP. Shorten the incubation time or use less enzyme. Check for compound precipitation in the assay buffer. |
| Shallow Dose-Response Curve | Non-specific inhibition; compound interfering with detection chemistry. | Test the compound in a counter-screen without the kinase to check for luciferase inhibition. Consider an orthogonal assay format (e.g., radiometric). |
Conclusion
6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole represents a promising scaffold for kinase inhibitor development. A systematic and rigorous approach to in vitro testing is paramount to accurately define its potency and selectivity. By carefully selecting the assay format, optimizing experimental conditions, and employing robust data analysis practices, researchers can generate high-quality, reproducible data. The methodologies outlined in this guide provide a validated framework for characterizing this and other potential kinase inhibitors, thereby accelerating the drug discovery and development pipeline.
References
-
Kufareva, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Technology Networks. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
MDPI. (2019). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]
-
Graves, J. D., et al. (2002). Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. [Link]
-
NIH. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Andreani, A., et al. (2008). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. [Link]
-
ResearchGate. (2018). Synthesis of a 2H‐indazole‐derived library using the one‐pot–one‐step... ResearchGate. [Link]
-
NIH. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. NIH. [Link]
-
AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR. [Link]
-
ResearchGate. (2022). What is the role of radioactive labelled ATP in kinase activity assay? ResearchGate. [Link]
-
ResearchGate. (2018). Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]
-
NIH. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
- Google Patents. (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
Molecular Devices. Fluorescence Polarization (FP). Molecular Devices. [Link]
-
NIH. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
ResearchGate. (2012). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
-
Taylor & Francis. Indazole – Knowledge and References. Taylor & Francis. [Link]
-
NIH. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]
-
Frontiers. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
Sources
- 1. 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole|CAS 885272-68-4 [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 | MDPI [mdpi.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebiotrade.com [ebiotrade.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Creating Derivative Compounds from 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Notably, the indazole moiety is present in several FDA-approved drugs, such as the antiemetic Granisetron and the tyrosine kinase inhibitor Axitinib. The fusion of a pyrazole ring with a benzene ring creates a bioisostere of indole, offering unique physicochemical properties that are often beneficial for drug-receptor interactions and metabolic stability.[1] The compound 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole combines this valuable indazole core with a dihydropyran motif, a heterocyclic system also prevalent in natural products and bioactive molecules. This unique combination presents multiple avenues for chemical modification, allowing for the exploration of a diverse chemical space in the pursuit of novel therapeutic agents.
This guide provides detailed protocols for the derivatization of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole at three key reactive sites: the indazole nitrogen atoms, the aromatic ring of the indazole, and the double bond of the dihydropyran ring. Each section explains the rationale behind the chosen synthetic strategies and provides step-by-step protocols to enable researchers to generate novel compound libraries for drug discovery programs.
I. Derivatization of the Indazole Nitrogen: N-Alkylation
The presence of two nitrogen atoms in the indazole ring (N1 and N2) allows for the introduction of various substituents, which can significantly impact the molecule's biological activity and pharmacokinetic properties. The regioselectivity of N-alkylation is often influenced by the reaction conditions and the steric and electronic nature of the substituents on the indazole core.[3][4][5] While mixtures of N1 and N2 isomers are common, specific conditions can favor the formation of one regioisomer over the other.[3][4]
Rationale for N-Alkylation
Alkylation of the indazole nitrogen serves several purposes in drug design. It can:
-
Modulate Lipophilicity: Introducing alkyl or functionalized alkyl chains can alter the compound's solubility and ability to cross cell membranes.
-
Introduce New Pharmacophoric Features: Appending groups capable of hydrogen bonding or other interactions can lead to improved binding affinity with biological targets.
-
Block Metabolism: N-alkylation can prevent metabolic degradation at the nitrogen atom, potentially increasing the compound's half-life.
Experimental Protocol: Regioselective N1-Alkylation
This protocol is adapted from established methods for the N1-selective alkylation of substituted indazoles, which generally favor the N1 position due to thermodynamic stability.[3][4]
Reaction Scheme:
N-Alkylation of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole.
Materials:
-
6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Cesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Alternatively, for less reactive alkyl halides, Cs2CO3 (2.0 eq) can be used at room temperature or with gentle heating.
-
Stir the mixture at 0 °C (for NaH) or room temperature (for Cs2CO3) for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to separate the N1 and N2 isomers.
Self-Validation and Expected Outcomes:
-
TLC/LC-MS Monitoring: The progress of the reaction should show the disappearance of the starting material and the appearance of two new, less polar spots/peaks corresponding to the N1 and N2 isomers.
-
NMR Spectroscopy: 1H NMR is crucial for distinguishing between the N1 and N2 isomers. The chemical shifts of the indazole protons, particularly H3, will be different. NOE experiments can also be used to confirm the position of the alkyl group.
-
Regioselectivity: The ratio of N1 to N2 isomers will depend on the base, solvent, and alkylating agent used. Generally, using a strong, non-coordinating base like NaH in a polar aprotic solvent like DMF tends to favor the N1 product.
| Base | Solvent | Typical N1:N2 Ratio | Reference |
| NaH | DMF/THF | >10:1 to 5:1 | [3][4] |
| Cs2CO3 | DMF | 3:1 to 1:1 | [6] |
| K2CO3 | Acetone | 2:1 to 1:2 | [6] |
II. Functionalization of the Indazole Aromatic Ring: Suzuki-Miyaura Cross-Coupling
To introduce diversity at the aromatic core, a halogenated precursor of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole is required. Assuming the availability of a bromo- or iodo-substituted analog (e.g., at the C5 or C7 position), the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[7] This palladium-catalyzed reaction couples an organoboron compound with a halide, offering a versatile method for introducing aryl, heteroaryl, or vinyl groups.
Rationale for Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern medicinal chemistry due to its:
-
Broad Substrate Scope: A wide variety of boronic acids and esters are commercially available or readily synthesized.
-
Mild Reaction Conditions: The reaction is tolerant of many functional groups, minimizing the need for protecting groups.
-
Proven Reliability: It is a well-established and high-yielding reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Indazole
This protocol assumes the starting material is a bromo-substituted 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole.
Reaction Scheme:
Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Bromo-substituted 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2] (0.05 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0-3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a reaction vessel, combine the bromo-indazole (1.0 eq), boronic acid/ester (1.2 eq), and base (K2CO3, 2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) to achieve a substrate concentration of ~0.1 M.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.
Self-Validation and Expected Outcomes:
-
LC-MS Analysis: A successful reaction will show the consumption of the starting halide and the formation of a new product with the corresponding mass increase from the coupled boronic acid fragment.
-
NMR Spectroscopy: The 1H and 13C NMR spectra should confirm the presence of signals corresponding to the newly introduced aryl or heteroaryl group.
-
Yields: Typical yields for Suzuki-Miyaura couplings are moderate to excellent (60-95%), depending on the substrates and catalyst used.
| Catalyst | Base | Solvent | Typical Temperature | Reference |
| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 80-100 °C | [7] |
| Pd(dppf)Cl2 | Cs2CO3 | DME | 80 °C | [8] |
III. Modification of the Dihydropyran Ring
The double bond within the 3,6-dihydro-2H-pyran ring is a versatile functional group that can be transformed into a variety of other functionalities, such as epoxides, diols, or a saturated pyran ring.
A. Dihydroxylation of the Alkene
The conversion of the double bond to a vicinal diol introduces two hydroxyl groups, which can serve as handles for further functionalization or as key pharmacophoric elements for hydrogen bonding interactions.
Rationale: The introduction of polar hydroxyl groups can significantly increase the compound's water solubility and provide new points for interaction with biological targets.
Experimental Protocol: Osmium-Catalyzed Dihydroxylation
This protocol uses catalytic osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant.
Reaction Scheme:
cis-Dihydroxylation of the dihydropyran ring.
Materials:
-
6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole (1.0 eq)
-
Osmium tetroxide (OsO4), 2.5% solution in t-butanol (0.02 eq)
-
N-methylmorpholine N-oxide (NMO), 50% aqueous solution (1.5 eq)
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add NMO (1.5 eq) to the solution.
-
Add the catalytic amount of OsO4 solution (0.02 eq) dropwise. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-24 hours. The reaction mixture may turn dark brown or black.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na2SO3. Stir for 30 minutes.
-
Extract the mixture with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography or recrystallization.
Self-Validation and Expected Outcomes:
-
Mass Spectrometry: The product's mass should correspond to the addition of two hydroxyl groups (M+34).
-
NMR Spectroscopy: The disappearance of the vinyl proton signals and the appearance of new signals for the CH-OH groups will be observed in the 1H NMR spectrum. The stereochemistry of the diol will be cis.
B. Epoxidation of the Alkene
Epoxidation of the double bond forms a three-membered oxirane ring. This strained ring is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups.
Rationale: The epoxide is a key synthetic intermediate. Ring-opening with nucleophiles (e.g., amines, azides, thiols) allows for the facile introduction of diverse functionalities in a stereocontrolled manner.
Experimental Protocol: Epoxidation with m-CPBA
Reaction Scheme:
Epoxidation of the dihydropyran ring.
Materials:
-
6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77% (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the starting material in DCM (~0.1 M).
-
Cool the solution to 0 °C.
-
Add m-CPBA (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature over 2-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated NaHCO3 solution (2x) to remove excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Self-Validation and Expected Outcomes:
-
Mass Spectrometry: The product's mass will be M+16 compared to the starting material.
-
NMR Spectroscopy: The vinyl proton signals will be absent, and new signals for the epoxide protons will appear at a higher field.
C. Hydrogenation of the Alkene
Catalytic hydrogenation will reduce the double bond to afford the corresponding tetrahydropyran derivative.
Rationale: Saturation of the dihydropyran ring can improve the metabolic stability of the compound and alter its three-dimensional shape, which may lead to different interactions with a biological target.
Experimental Protocol: Catalytic Hydrogenation
Reaction Scheme:
Catalytic hydrogenation of the dihydropyran ring.
Materials:
-
6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H2) gas (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve the starting material in MeOH or EtOAc in a suitable hydrogenation flask.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with H2 gas (repeat 3 times).
-
Stir the reaction under a positive pressure of H2 (e.g., a balloon) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the H2 atmosphere and replace it with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the product. Further purification is often not necessary but can be performed by chromatography if needed.
Self-Validation and Expected Outcomes:
-
Mass Spectrometry: The product's mass will be M+2 compared to the starting material.
-
NMR Spectroscopy: The vinyl proton signals will be absent, and the aliphatic region of the spectrum will show more complex signals corresponding to the saturated tetrahydropyran ring.
Conclusion
The 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole scaffold offers a rich platform for the generation of diverse chemical libraries. The protocols outlined in this guide provide robust and versatile methods for derivatization at the indazole nitrogen, the indazole aromatic core, and the dihydropyran double bond. By systematically exploring these modifications, researchers can effectively probe the structure-activity relationships of this promising compound class, accelerating the discovery of new therapeutic agents.
References
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related compounds. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the common challenges encountered during this synthesis, enabling you to troubleshoot and optimize your experiments effectively.
The primary synthetic route to this target molecule involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is structured around the practical issues that can arise during this critical C-C bond formation step.
Section 1: The Core Reaction - Synthetic Blueprint
The synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole is most efficiently achieved via the Suzuki-Miyaura coupling of a 6-halo-1H-indazole with a suitable dihydropyran boronic acid derivative. The unprotected N-H on the indazole ring presents a unique challenge that must be carefully managed.
Caption: General workflow for the Suzuki-Miyaura synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
FAQ 1: My reaction has stalled, or my yield is significantly lower than expected. What is the likely cause?
Answer: A common culprit for low yields in Suzuki-Miyaura couplings, especially with heteroaromatic substrates, is protodeborylation of the boronic ester partner.
-
Symptom: You will observe the consumption of your 6-bromo-1H-indazole starting material without a corresponding increase in the desired product. GC-MS or LC-MS analysis of the reaction mixture will likely show a significant peak corresponding to 3,6-dihydro-2H-pyran (the deborylated side product) and unreacted bromo-indazole.
-
Causality & Mechanism: Protodeborylation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophilic partner. This side reaction is often promoted by excessive water, high temperatures, or a reaction that is proceeding too slowly, allowing for the gradual degradation of the boronic ester. The unprotected N-H of the indazole can also complicate the reaction, potentially by coordinating to the palladium center and inhibiting the catalytic cycle.[1]
-
Mitigation Strategy:
-
Choice of Base and Solvent: Use an anhydrous solvent and a carefully chosen base. While aqueous bases like Na₂CO₃ are common, switching to a non-aqueous base like K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane can reduce the rate of protodeborylation.[1]
-
Catalyst System: Employ a modern, highly active catalyst system. Buchwald's second-generation precatalysts (like SPhos or XPhos precatalysts) are often more efficient, promoting a faster catalytic turnover that can outpace the protodeborylation side reaction.[1]
-
Temperature Control: Avoid excessive temperatures. While heating is necessary, running the reaction at the lowest effective temperature (e.g., 80-90 °C instead of >100 °C) can preserve the integrity of the boronic ester.
-
Protecting Group Strategy: In particularly stubborn cases, protection of the indazole N-H with a group like tetrahydropyran (THP) or Boc can prevent catalyst inhibition and lead to cleaner reactions, although this adds extra steps to the synthesis.
-
Caption: Competing pathways for the boronic ester.
FAQ 2: I'm observing a significant amount of a high molecular weight impurity that appears to be a dimer of my boronic ester. What is this and how can I prevent it?
Answer: This side product is almost certainly the result of homocoupling of the dihydropyran boronic ester.
-
Symptom: A new, less polar spot on TLC and a corresponding peak in your LC-MS or GC-MS with a mass corresponding to a dihydropyran dimer.
-
Causality & Mechanism: Homocoupling is a side reaction where two molecules of the boronic acid/ester couple with each other. It is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle, or by using a catalyst system that favors this pathway. The mechanism typically involves a transmetalation step followed by reductive elimination from a di-organopalladium(II) species.
-
Mitigation Strategy:
-
Thorough Degassing: This is the most critical step. Before adding the palladium catalyst, the reaction mixture (reactants, solvent, base) must be thoroughly degassed to remove dissolved oxygen. This is typically done by bubbling an inert gas like argon or nitrogen through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Catalyst Choice: Some palladium sources are more prone to homocoupling than others. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can sometimes give cleaner results than generating Pd(0) in situ from Pd(OAc)₂.
-
Stoichiometry: Ensure you are not using a large excess of the boronic ester. A slight excess (e.g., 1.1 to 1.3 equivalents) is usually sufficient.
-
FAQ 3: My NMR shows a mixture of two very similar products. What could be the cause?
Answer: With an unprotected 1H-indazole, you are likely facing a regioselectivity issue, specifically N1 vs. N2 arylation , where the dihydropyran moiety attaches to one of the two nitrogen atoms instead of the C6 position. This is a form of Buchwald-Hartwig amination competing with the Suzuki coupling.
-
Symptom: You will observe two distinct sets of signals in your ¹H NMR spectrum, both corresponding to a product, but with slightly different chemical shifts, particularly for the indazole aromatic protons. LC-MS will show two isomers with the same mass.
-
Causality & Mechanism: The N-H bond of the indazole is nucleophilic and can participate in a competitive C-N cross-coupling reaction (Buchwald-Hartwig amination) with the dihydropyran boronic ester, although this is less common than C-N coupling with an aryl halide.[2][3] More likely, if trace amounts of a di-aryl palladium species form, it can react at the N1 or N2 position. The 1H-indazole exists in tautomeric forms, and alkylation or arylation can occur at either nitrogen.
-
Mitigation Strategy:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., tBuXPhos) are known to favor C-N coupling pathways in some cases.[4] For your desired C-C coupling, a more traditional ligand like PPh₃ or a ligand from the SPhos family may provide better selectivity.[1]
-
Protecting Group: This is the most robust solution to prevent N-arylation. Protecting the indazole with a removable group like Boc (di-tert-butyl dicarbonate) or THP (dihydropyran) ensures that the reaction can only occur at the C6-bromo position. The protecting group can be removed in a subsequent step.
-
Careful Control of Conditions: Running the reaction at lower temperatures and ensuring precise stoichiometry can sometimes suppress side reactions, though protection is the more definitive method.
-
Caption: Potential reactive sites on 6-Bromo-1H-indazole.
Section 3: Recommended Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Optimized Suzuki-Miyaura Coupling (Unprotected Indazole)
This protocol is designed to minimize the common side reactions discussed above.
-
Reagent Preparation: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-bromo-1H-indazole (1.0 eq), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Solvent Addition & Degassing: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). Bubble argon gas through the stirred suspension for 20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst. We recommend SPhos Pd G2 Precatalyst (0.02 eq).
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Flash Chromatography
-
Slurry Loading: Adsorb the crude oil onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving the crude in a minimal amount of dichloromethane or ethyl acetate, adding the silica, and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 90:10 Hexane:Ethyl Acetate).
-
Elution: Carefully load the dried, adsorbed crude product onto the top of the column. Elute with a gradually increasing gradient of ethyl acetate in hexane. Collect fractions and analyze by TLC to isolate the pure product.
Section 4: Quick Reference Tables
Table 1: Troubleshooting Summary
| Symptom / Observation | Potential Side Reaction | Primary Cause | Recommended Solution |
| Low yield, starting material consumed | Protodeborylation | Excess H₂O, slow reaction rate | Use K₃PO₄, degas thoroughly, use a highly active catalyst (e.g., SPhos precatalyst). |
| High MW impurity, dimer of boronic ester | Homocoupling | Presence of oxygen | Degas mixture with Ar/N₂; use a well-defined Pd(0) source. |
| Mixture of isomers with same mass | N-Arylation (C-N Coupling) | Unprotected indazole N-H | Protect the indazole N-H (e.g., with a Boc or THP group). |
| Reaction does not start | Catalyst Poisoning / Inactivity | Poor quality reagents, inactive catalyst | Use high-purity reagents and a fresh or well-stored catalyst. |
Table 2: Comparison of Reaction Conditions
| Parameter | Condition A (Classic) | Condition B (Optimized) | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ | SPhos Pd G2 | Higher activity, faster turnover, suppresses protodeborylation.[1] |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Reduces water content, minimizing protodeborylation. |
| Temperature | 100-110 °C | 80-90 °C | Preserves the stability of the boronic ester. |
| Atmosphere | Nitrogen blanket | Vigorous Ar/N₂ sparging | More effective at removing dissolved oxygen to prevent homocoupling. |
References
-
Counsellor, M. J. et al. (2015). A Mild, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Available at: [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synthesis. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining HPLC Methods for the Analysis of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Welcome to the dedicated technical support center for the HPLC analysis of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting, method refinement strategies, and answers to frequently encountered challenges. Our focus is on delivering scientifically sound, field-proven insights to ensure the development of robust and reliable analytical methods.
Understanding the Analyte: Key Physicochemical Properties
Before delving into troubleshooting, understanding the physicochemical characteristics of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is paramount. The indazole moiety, a nitrogen-containing heterocyclic aromatic compound, dictates its chromatographic behavior.
-
Basicity: Indazoles are weakly basic. The parent indazole has a pKa of approximately 1.04-1.31 for the protonated form.[1][2] This means that at typical reversed-phase HPLC mobile phase pH values (pH 2-7), the indazole nitrogen can be protonated, leading to potential interactions with stationary phase silanols.
-
Tautomerism: Indazoles exist in tautomeric forms, primarily 1H- and 2H-indazole.[3] The 1H-indazole is generally the more thermodynamically stable tautomer.[3][4] Method conditions should be controlled to ensure consistent tautomeric form during analysis to avoid peak splitting or broadening.
-
Polarity: The presence of the indazole and dihydropyran rings imparts a degree of polarity to the molecule. This will influence its retention on reversed-phase columns.
-
UV Absorbance: Indazole derivatives typically exhibit strong UV absorbance.[5] For similar heterocyclic compounds, maximum absorbance is often found between 280 nm and 310 nm.[6][7] A UV scan of the analyte is essential for selecting the optimal detection wavelength.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the analysis of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole.
Q1: What is a good starting point for HPLC method development for this compound?
A1: For initial method development, a reversed-phase approach is recommended. The following table outlines a robust starting point. The goal is to achieve a retention factor (k) between 2 and 10.[8]
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18 or C8, 5 µm (e.g., Kromasil C18, ZORBAX Extend-C18)[9] | Provides good hydrophobic retention for moderately polar compounds. C8 can be used if retention is too long on C18. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Formic acid helps to control the pH and suppress silanol interactions, improving peak shape.[10] |
| Gradient | 10-90% B over 15 minutes | A broad gradient helps to elute the compound and any potential impurities, giving a good overview of the sample complexity. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column | Standard flow rate for analytical columns. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature.[11] |
| Detection | Diode Array Detector (DAD) at 254 nm and a secondary wavelength based on UV scan (e.g., 290 nm) | 254 nm is a common starting point. A DAD allows for the determination of the optimal wavelength and assessment of peak purity. |
| Injection Volume | 5-10 µL | A smaller injection volume minimizes potential for peak distortion due to solvent effects.[11] |
Q2: My peak is tailing severely. What are the primary causes and how can I fix it?
A2: Peak tailing is a common issue for basic compounds like indazoles.[10] It is primarily caused by secondary interactions between the protonated analyte and deprotonated (ionized) residual silanol groups on the silica surface of the stationary phase.[10][12]
Here is a systematic approach to address peak tailing:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., 2.5-3.0) using an acid like formic acid or trifluoroacetic acid (TFA), you ensure that the residual silanols are protonated (not ionized), which minimizes the secondary ionic interactions causing tailing.[10][12]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to mask the residual silanols. Ensure you are using such a column.[11]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, be aware that TEA can suppress MS signals if using LC-MS.
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask silanol interactions and improve peak shape.[11]
Q3: I'm observing a drift in retention time over a sequence of injections. What should I investigate?
A3: Retention time drift can be caused by several factors. A systematic check is the best approach.[13]
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. For gradient methods, allow at least 10-15 column volumes for re-equilibration between runs.[11]
-
Mobile Phase Composition Change: Check for selective evaporation of the more volatile organic solvent from the mobile phase reservoir. Using sealed solvent reservoirs can help.[11] Ensure mobile phase components are at the same temperature before mixing.[14]
-
Column Temperature Fluctuation: Use a thermostatted column compartment to maintain a consistent temperature.[13]
-
Pump Performance: Check for leaks in the pump seals or check valves. Pressure fluctuations can indicate air bubbles in the pump head.[11]
-
Column Contamination: If the retention time is consistently decreasing, it might be due to the accumulation of strongly retained compounds on the column. Implement a column wash procedure.
Q4: How do I ensure my HPLC method is robust?
A4: Method robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and is a regulatory requirement.[15][16] It should be evaluated during method development.[16] Key parameters to investigate include:
-
pH of the mobile phase (e.g., ± 0.2 units)[17]
-
Concentration of buffer salts (e.g., ± 10%)[17]
-
Column temperature (e.g., ± 5 °C)
-
Percentage of organic solvent in the mobile phase (for isocratic methods, e.g., ± 2%) or the gradient slope (for gradient methods).
-
Flow rate (e.g., ± 10%)
The effect of these variations on critical quality attributes like resolution, retention time, and peak asymmetry should be documented.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common HPLC issues encountered during the analysis of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole.
Peak Shape Problems
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with silanols.- Column overload.- Extra-column dead volume. | - Lower mobile phase pH (2.5-3.0).- Use a base-deactivated column.- Reduce injection mass.- Check and minimize tubing lengths and connections.[13] |
| Peak Fronting | - Column overload.- Sample solvent stronger than mobile phase. | - Dilute the sample or reduce injection volume.- Dissolve the sample in the initial mobile phase.[11] |
| Split Peaks | - Column contamination or void at the inlet.- Partially plugged inlet frit.- Sample solvent incompatible with mobile phase. | - Backflush the column (if permissible by manufacturer).- Replace the column inlet frit.- Replace the column.- Dissolve the sample in the mobile phase.[12] |
| Broad Peaks | - Low column efficiency.- Extra-column dead volume.- High molecular weight interferences. | - Replace the column.- Optimize tubing and connections.- Improve sample cleanup.[13] |
Baseline Irregularities
| Problem | Potential Causes | Recommended Solutions |
| Baseline Noise | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Pump malfunction (pressure fluctuations). | - Degas the mobile phase.- Flush the detector cell with a strong solvent like isopropanol.- Purge the pump and check seals/check valves.[18] |
| Baseline Drift | - Column temperature changes.- Insufficient column equilibration.- Mobile phase composition changing. | - Use a column oven.- Increase equilibration time.- Prepare fresh mobile phase; cover reservoirs.[13] |
| Ghost Peaks | - Contamination in the injector or column.- Carryover from a previous injection. | - Run blank injections with a strong solvent.- Clean the autosampler needle and injection port.- Use a needle wash with a strong, non-interfering solvent. |
Experimental Protocols & Workflows
Protocol 1: Systematic Troubleshooting of Peak Tailing
This workflow provides a logical sequence for diagnosing and resolving peak tailing issues.
Caption: A stepwise workflow for troubleshooting peak tailing.
Protocol 2: Ensuring System Suitability
Before any sample analysis, system suitability testing (SST) must be performed to ensure the chromatographic system is performing adequately.[19]
Step 1: Prepare System Suitability Solution Prepare a solution of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole at a concentration that gives a significant detector response. If known impurities are available, include them in the solution to check for resolution.
Step 2: Perform Replicate Injections Inject the system suitability solution at least five times.
Step 3: Evaluate SST Parameters Calculate the following parameters based on the replicate injections. The acceptance criteria should be defined in your analytical method protocol.
| SST Parameter | USP Acceptance Criteria | Rationale |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of peak areas ≤ 2.0%[20] | Demonstrates the precision of the injector and detector. |
| Tailing Factor (T) | T ≤ 2.0[20] | Ensures acceptable peak symmetry. |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting peak | Confirms the method's ability to separate the analyte from critical components. |
| Plate Number (N) | Report (or set a minimum value, e.g., >2000) | Indicates the efficiency of the column. |
This systematic approach to method refinement and troubleshooting, grounded in the fundamental principles of chromatography and the specific chemistry of indazole derivatives, will enable you to develop robust and reliable HPLC methods for 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole.
References
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
Chromatography Online. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
-
LCGC International. (n.d.). Method Validation and Robustness. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. Retrieved from [Link]
-
Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]
Sources
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. caribjscitech.com [caribjscitech.com]
- 3. mdpi.com [mdpi.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. moravek.com [moravek.com]
- 15. fda.gov [fda.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 18. ijprajournal.com [ijprajournal.com]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 20. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
A Comparative Analysis of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole and Other Kinase Inhibitors in Cancer-Relevant Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including potent kinase inhibition.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a frequent driver of cancer.[2] This guide provides a comparative analysis of the kinase inhibitor 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole , focusing on its activity against key cancer targets, FMS-like tyrosine kinase 3 (FLT3) and the mammalian target of rapamycin (mTOR). We will objectively compare its performance with established kinase inhibitors—Sunitinib and Sorafenib for FLT3, and Rapamycin and Everolimus for mTOR—providing supporting experimental data and detailed methodologies to enable researchers to conduct their own comparative studies.
The core structure of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole features a fused indazole ring system, a privileged scaffold in numerous bioactive compounds.[3] The addition of a 3,6-dihydro-2H-pyran (DHP) moiety is of particular interest, as this group has been identified as a hinge-region binding motif for ATP-competitive inhibitors of mTOR, suggesting a potential dual-inhibitory role for this compound.[4]
Comparative Analysis of Kinase Inhibitory Activity
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
FLT3 is a receptor tyrosine kinase that, when mutated, becomes a driver of oncogenesis in acute myeloid leukemia (AML).[1] The indazole scaffold has been successfully exploited to develop potent FLT3 inhibitors.
A derivative of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole has demonstrated potent inhibition of FLT3 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[5] Specifically, in a study aimed at optimizing FLT3 inhibitors, a closely related analog showed an IC50 value of 41.6 nM against FLT3.[5] This positions the 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole scaffold as a promising candidate for targeting FLT3-driven malignancies.
For comparison, we consider two well-established, multi-kinase inhibitors with known anti-FLT3 activity:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib inhibits FLT3 with a reported IC50 of approximately 50 nM in cell-based assays.[6]
-
Sorafenib: Another multi-kinase inhibitor, Sorafenib, exhibits potent activity against FLT3 with a reported IC50 of 58 nM .[7]
| Compound | Target Kinase | IC50 (nM) | Reference |
| 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole Derivative | FLT3 | 41.6 | [5] |
| Sunitinib | FLT3 | ~50 | [6] |
| Sorafenib | FLT3 | 58 | [7] |
Table 1: Comparison of IC50 values against FLT3.
The data indicates that the 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole scaffold possesses inhibitory potency against FLT3 that is comparable to, and potentially slightly greater than, the established multi-kinase inhibitors Sunitinib and Sorafenib. This highlights its potential as a more selective or equally potent alternative for targeting FLT3.
Mammalian Target of Rapamycin (mTOR) Inhibition: A Structural Hypothesis
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[8] The 3,6-dihydro-2H-pyran (DHP) moiety present in 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is a known hinge-region binding motif for ATP-competitive inhibitors of mTOR.[4] This structural feature strongly suggests that 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole may also exhibit inhibitory activity against mTOR.
To date, direct experimental evidence for the IC50 of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole against mTOR has not been published. However, based on the established role of the DHP group, it is a compelling hypothesis that warrants experimental validation.[4]
For a meaningful comparison, we consider two well-characterized mTOR inhibitors:
-
Rapamycin: An allosteric inhibitor of mTORC1, Rapamycin exhibits potent mTOR inhibition with an IC50 of approximately 0.1 nM in cell-based assays.[9]
-
Everolimus (RAD001): A derivative of Rapamycin, Everolimus is also a potent mTORC1 inhibitor with a reported IC50 in the range of 1.6-2.4 nM in cell-free assays.[9]
| Compound | Target Kinase | IC50 (nM) | Reference |
| 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | mTOR | Hypothesized | - |
| Rapamycin | mTORC1 | ~0.1 | [9] |
| Everolimus | mTORC1 | 1.6-2.4 | [9] |
Table 2: Comparison of IC50 values against mTOR. The activity of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole against mTOR is hypothesized based on its structural motifs.
Further experimental investigation is required to determine the actual IC50 value of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole against mTOR and to understand its mode of inhibition (e.g., ATP-competitive vs. allosteric).
Kinase Selectivity: A Critical Consideration
A crucial aspect of any kinase inhibitor is its selectivity profile. While potent inhibition of the primary target is desired, off-target activities can lead to unforeseen side effects or provide opportunities for polypharmacology.
-
Sunitinib and Sorafenib are known multi-kinase inhibitors, targeting a range of kinases including VEGFR, PDGFR, and KIT, in addition to FLT3.[10][11] This broad activity spectrum contributes to their clinical efficacy but also to their side-effect profiles.
-
Rapamycin and Everolimus are generally considered more selective for mTORC1, although they do not directly inhibit the kinase domain and their mechanism is dependent on the formation of a complex with FKBP12.
The kinase selectivity profile of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole has not been extensively published. A comprehensive kinome-wide screen would be necessary to fully characterize its on- and off-target activities and to understand its potential advantages in terms of selectivity compared to existing inhibitors.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Biochemical Kinase Assay (FLT3)
This protocol describes a luminescent-based assay to determine the IC50 value of a test compound against purified FLT3 kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human FLT3 kinase (BPS Bioscience, Cat. No. 78514)[1]
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Test compound (6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole) and comparator compounds (Sunitinib, Sorafenib)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test and comparator compounds in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compounds or DMSO (vehicle control).
-
Enzyme Addition: Add 2.5 µL of diluted FLT3 kinase to each well.
-
Substrate/ATP Mix: Prepare a master mix of the kinase substrate and ATP in kinase assay buffer. Add 5 µL of this mix to each well to initiate the reaction. The final ATP concentration should be at or near the Km for FLT3.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based FLT3 Phosphorylation Assay
This protocol describes a method to assess the ability of a compound to inhibit FLT3 autophosphorylation in a cellular context.
Materials:
-
FLT3-dependent cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound and comparator compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed MV4-11 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test and comparator compounds for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-FLT3 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with the anti-total-FLT3 antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-FLT3 signal to the total-FLT3 signal. Plot the normalized signal against the compound concentration to determine the cellular IC50.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified signaling pathways of FLT3 and mTOR and the points of intervention for the discussed inhibitors.
Figure 2: A generalized workflow for the in vitro biochemical and cell-based assays described in this guide.
Conclusion
6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole represents a promising scaffold for the development of novel kinase inhibitors. The available data for a close analog demonstrates potent, nanomolar inhibition of FLT3, comparable to the established multi-kinase inhibitors Sunitinib and Sorafenib. Furthermore, the presence of the 3,6-dihydro-2H-pyran moiety strongly suggests a potential for mTOR inhibition, a hypothesis that warrants further experimental validation.
This guide provides the necessary framework and detailed protocols for researchers to conduct their own comparative studies. A thorough characterization of the kinase selectivity profile of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole will be crucial in determining its therapeutic potential and its advantages over existing inhibitors. The methodologies outlined herein provide a clear path for such investigations, enabling a deeper understanding of this promising compound's activity and its potential role in cancer therapy.
References
-
BPS Bioscience. FLT3 Kinase Assay Kit. [Link]
-
ResearchGate. IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines. [Link]
-
Kaplan J, Verheijen JC, Brooijmans N, et al. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorg Med Chem Lett. 2010;20(2):640-643. [Link]
-
ResearchGate. Does anyone have a protocol for mTORC1 kinase assay? [Link]
-
Leung EY, Askarian-Amiri M, Finlay GJ, Rewcastle GW, Baguley BC. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. PLoS One. 2015;10(7):e0131400. [Link]
-
Kim SY, Lee SH, Lee J, et al. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Eur J Med Chem. 2022;230:114115. [Link]
-
Sabatini DM. Rapamycin and mTOR: a surprising partnership. Mol Cell. 2006;22(3):303-306. [Link]
-
Reaction Biology. FLT3 (DY) Cellular Phosphorylation Assay Service. [Link]
-
Rohlff C. Sunitinib targets PDGF-receptor and Flt3 and reduces survival and migration of human meningioma cells. J Neurooncol. 2012;108(1):35-43. [Link]
-
Gwinn DM, Shackelford DB, Egan DF, Mihaylova MM, Mery A, Vasquez DS, Turk BE, Shaw RJ. A high-throughput, cell-based screening method for siRNA and small molecule inhibitors of mTORC1 signaling using the In Cell Western technique. PLoS One. 2010;5(5):e10783. [Link]
-
Wei AH, Tiong IS, Joshua D, et al. Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG. Blood. 2020;135(11):795-805. [Link]
-
Taylor & Francis. Indazole – Knowledge and References. [Link]
-
NHS England. Clinical commissioning policy: Sorafenib maintenance for adults with FLT3-internal tandem duplication (FLT3-ITD) acute myeloid leukaemia. 2023. [Link]
-
Ouellette SB, Noel BM, Parker LL. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. 2016;11(9):e0161748. [Link]
-
ResearchGate. Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. [Link]
-
Yilmaz M. Sorafenib as maintenance therapy for patients with transplant-ineligible or post-alloSCT AML. YouTube. 2024. [Link]
-
MDPI. mTOR Inhibitor Everolimus Modulates Tumor Growth in Small-Cell Carcinoma of the Ovary, Hypercalcemic Type and Augments the Drug Sensitivity of Cancer Cells to Cisplatin. [Link]
-
O'Farrell AM, Abrams TJ, Yuen HA, et al. SU11248 is a novel FLT3 tyrosine kinase inhibitor with potent activity in vitro and in vivo. Blood. 2003;101(9):3597-3605. [Link]
-
Foster DA, Toschi A. The enigma of rapamycin dosage. Aging (Albany NY). 2009;1(4):430-436. [Link]
-
St. Clair S, Kuchimanchi M, Ganno M, et al. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Mol Cell Proteomics. 2019;18(8):1538-1550. [Link]
-
Burchert A, Bug G, Fritz LV, et al. Sorafenib maintenance in FLT3-ITD mutated AML after allogeneic HCT: a real-world, single-center experience. Front Oncol. 2020;10:1241. [Link]
-
Leung EY, Askarian-Amiri M, Finlay GJ, Rewcastle GW, Baguley BC. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. PLoS One. 2015;10(7):e0131400. [Link]
-
Wang X, DeFilippis RA, Leung YK, Shah NP, Li HY. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorg Chem. 2024;143:106966. [Link]
-
Burchert A, Bug G, Fritz LV, et al. Sorafenib maintenance in FLT3-ITD mutated AML after allogeneic HCT: a real-world, single-center experience. Front Oncol. 2020;10:1241. [Link]
-
Bio-Techne. Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. [Link]
-
Wang X, DeFilippis RA, Leung YK, Shah NP, Li HY. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorg Chem. 2024;143:106966. [Link]
-
ResearchGate. FLT3 inhibitor IC50 values in Ba/F3 cells expressing FLT3 mutations. [Link]
-
Oncohema Key. FLT3 Inhibitors. [Link]
-
Foster DA, McLaughlin M, Aivazian D, et al. Site-specific mTOR phosphorylation promotes mTORC1-mediated signaling and cell growth. Mol Cell Biol. 2010;30(10):2479-2488. [Link]
-
Oh WJ, Jacinto E. Evaluating the mTOR pathway in physiological and pharmacological settings. Methods Mol Biol. 2011;757:323-336. [Link]
Sources
- 1. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-(tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile 97% | AChemBlock [achemblock.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Everolimus (Afinitor) | GIST Support International [gistsupport.org]
- 11. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual Kinase Inhibitor 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole: A Comparative Guide
In the landscape of kinase inhibitor discovery, the identification of novel compounds with potent and selective activity is a critical first step. High-throughput screening (HTS) often yields a plethora of "hits," molecules that exhibit desired activity in an initial assay. However, the journey from a primary hit to a validated lead compound is a rigorous process of confirmation, characterization, and comparison. This guide provides a comprehensive framework for validating the results of a screen where 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole has been identified as a dual inhibitor of two key signaling kinases: Extracellular signal-regulated kinase 5 (ERK5) and Bone marrow tyrosine kinase on chromosome X (BMX).
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, technical comparison of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole with established selective inhibitors for ERK5 and BMX, supported by detailed experimental protocols and data interpretation guidelines. Our approach emphasizes scientific integrity, ensuring that each step of the validation process is self-validating and grounded in established methodologies.
The Scientific Rationale: Why Validate a Dual ERK5/BMX Inhibitor?
The indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[1] The hypothetical identification of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole as a dual inhibitor of ERK5 and BMX presents a compelling case for thorough validation. Both kinases are implicated in various cancers and inflammatory diseases, making a dual-targeting agent a potentially valuable therapeutic candidate.[2][3]
-
ERK5 (MAPK7) is a member of the mitogen-activated protein kinase (MAPK) family.[4] Its signaling pathway is involved in cell proliferation, differentiation, and survival.[5] Dysregulation of the ERK5 pathway has been linked to various cancers, making it an attractive target for therapeutic intervention.[6]
-
BMX , a member of the Tec family of non-receptor tyrosine kinases, plays a crucial role in intracellular signaling pathways that govern cell differentiation, motility, and survival.[7] It is a downstream effector of phosphoinositide 3-kinase (PI3K) and is implicated in prostate cancer and inflammatory responses.[3][8]
The validation process for a dual inhibitor must not only confirm its activity against both targets but also rigorously assess its potency and selectivity in comparison to known specific inhibitors. This comparative analysis is essential for understanding the compound's potential therapeutic window and off-target effects.
A Tiered Approach to Hit Validation
A systematic, tiered approach is crucial for efficiently validating screening hits. This ensures that resources are focused on the most promising compounds. The following diagram illustrates the logical workflow for validating our dual inhibitor hit.
Caption: A tiered workflow for validating a dual kinase inhibitor hit.
Comparative Performance Analysis
To objectively assess the performance of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, we will compare its activity against well-characterized, selective inhibitors of ERK5 and BMX: AX15836 and BMX-IN-1 , respectively.
| Compound | Target(s) | Reported IC50 | Selectivity Profile | Reference(s) |
| 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | ERK5, BMX | To be determined | To be determined | N/A |
| AX15836 | ERK5 | 8 nM | >1,000-fold selective over a panel of >200 kinases. Kd for BRD4 is 3,600 nM. | [9] |
| BMX-IN-1 | BMX , BTK | 8 nM (BMX), 10.4 nM (BTK) | Selective over other Tec family kinases. | [2] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.
Protocol 1: Biochemical Potency Determination using ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole against ERK5 and BMX.
Materials:
-
Recombinant human ERK5 and BMX enzymes
-
ERK5 and BMX specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound, AX15836, and BMX-IN-1
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and control inhibitors in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 4X test compound or control inhibitor.
-
Add 2.5 µL of 4X kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to measure the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Orthogonal Binding Assay using LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET-based assay that measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase of interest.[11] This provides an orthogonal method to confirm the inhibitory activity observed in the enzymatic assay.
Objective: To confirm the binding of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole to ERK5 and BMX.
Materials:
-
GST- or His-tagged recombinant human ERK5 and BMX enzymes
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase-specific tracer
-
Test compound, AX15836, and BMX-IN-1
-
384-well black assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors as described in Protocol 1.
-
Assay Setup:
-
Add 4 µL of 4X test compound or control inhibitor to the assay plate.
-
Add 8 µL of a 2X mixture of the kinase and the Eu-anti-tag antibody.
-
Add 4 µL of the 4X tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the acceptor (tracer) and donor (Europium) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The displacement of the tracer by the inhibitor will result in a decrease in the TR-FRET signal. Determine the IC50 from the concentration-response curve.
Protocol 3: Cellular Target Engagement via Western Blotting
Western blotting allows for the detection of changes in the phosphorylation state of downstream substrates of a target kinase within a cellular context. This is a crucial step to confirm that the compound can penetrate the cell membrane and inhibit the kinase in a physiological environment.
Objective: To determine if 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole inhibits the phosphorylation of downstream targets of ERK5 (MEF2C) and BMX (STAT3) in a relevant cell line.
ERK5 Signaling Pathway
Caption: Simplified ERK5 signaling pathway.
BMX Signaling Pathway
Caption: Simplified BMX signaling pathway.
Materials:
-
Relevant cell line (e.g., HeLa for ERK5, prostate cancer cell line like PC-3 for BMX)
-
Cell culture medium and supplements
-
Test compound, AX15836, and BMX-IN-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MEF2C, anti-MEF2C, anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)[12][13]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound or control inhibitors for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MEF2C or anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for total protein levels, the membrane can be stripped and reprobed with antibodies against the total protein (e.g., anti-MEF2C or anti-STAT3) and a loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
Conclusion and Future Directions
The validation of a screening hit is a multi-faceted process that requires a combination of biochemical and cellular assays. By systematically confirming the activity of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole against ERK5 and BMX, determining its potency, and comparing it to selective inhibitors, researchers can build a comprehensive profile of this novel compound. The experimental framework provided in this guide offers a robust starting point for such an endeavor.
Positive validation of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole as a potent dual inhibitor would warrant further investigation, including comprehensive kinome-wide selectivity profiling to identify any off-target liabilities, in vivo efficacy studies in relevant disease models, and further medicinal chemistry efforts to optimize its properties. This rigorous, data-driven approach is fundamental to advancing promising hits from the screening deck to preclinical development.
References
-
Laufer, S., et al. (2023). Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy. Journal of Medicinal Chemistry. [Link]
-
Assay Genie. (n.d.). MEF2C Antibody. [Link]
-
Kato, T., et al. (2005). MAPK signalling: ERK5 versus ERK1/2. EMBO reports. [Link]
-
Gehring, A. P., et al. (2020). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. International Journal of Molecular Sciences. [Link]
-
Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. [Link]
-
Pan, S., et al. (2001). Bmx Tyrosine Kinase Has a Redundant Function Downstream of Angiopoietin and Vascular Endothelial Growth Factor Receptors in Arterial Endothelium. Molecular and Cellular Biology. [Link]
-
Reeh, P., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols. [Link]
-
ResearchGate. (n.d.). Discovery of a Selective Irreversible BMX Inhibitor for Prostate Cancer. [Link]
-
QIAGEN GeneGlobe. (n.d.). ERK5 Signaling. [Link]
-
AACR Journals. (2006). Nonreceptor tyrosine kinase Bmx is a downstream target of PI3 kinase in PTEN deficient prostate cancer cells. [Link]
-
Frontiers. (2022). ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled?. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
ResearchGate. (n.d.). Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38α and BRD4. [Link]
-
The Chemical Probes Portal. (n.d.). AX15836. [Link]
-
PubMed. (2023). AI & experimental-based discovery and preclinical IND-enabling studies of selective BMX inhibitors for development of cancer therapeutics. [Link]
-
Protocol Online. (2013). Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?. [Link]
-
American Heart Association Journals. (2001). Bmx Tyrosine Kinase Is Specifically Expressed in the Endocardium and the Endothelium of Large Arteries. [Link]
-
ResearchGate. (n.d.). Compound 26 and AX15836 promote ERK5 nuclear localisation a HEK293.... [Link]
-
MDPI. (2018). The MEK5/ERK5 Pathway in Health and Disease. [Link]
-
ACS Publications. (2019). Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). [Link]
-
ResearchGate. (n.d.). Western blot analysis of Mef2c protein in Rpe65-/-retinas. After.... [Link]
-
Protocol Online. (n.d.). STAT-3/phosphoSTAT-3 western blot. [Link]
-
ResearchGate. (n.d.). The IC 50 and K i values measured for selected inhibitors. [Link]
-
PubMed Central. (n.d.). MEF2C ameliorates learning, memory, and molecular pathological changes in Alzheimer's disease in vivo and in vitro. [Link]
-
NCBI. (n.d.). 660 - Gene ResultBMX BMX non-receptor tyrosine kinase [ (human)]. [Link]
-
PubMed Central. (n.d.). MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy. [Link]
-
ACS Publications. (2022). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. [Link]
-
GeneCards. (n.d.). BMX Gene. [Link]
-
PubMed Central. (n.d.). Current understanding of tyrosine kinase BMX in inflammation and its inhibitors. [Link]
-
ResearchGate. (n.d.). Characterization of BMX-IN-1 as an irreversible BMX inhibitor. [Link]
-
Diagomics. (n.d.). MEF2C Rabbit pAb. [Link]
Sources
- 1. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. AI & experimental-based discovery and preclinical IND-enabling studies of selective BMX inhibitors for development of cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bmx Tyrosine Kinase Has a Redundant Function Downstream of Angiopoietin and Vascular Endothelial Growth Factor Receptors in Arterial Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ADP-Glo™ Kinase Assay Protocol [ireland.promega.com]
- 11. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
A Comparative Guide to Dihydropyran and Morpholine Moieties in Inhibitor Design
Introduction: The Strategic Role of Heterocyclic Scaffolds in Drug Discovery
In the intricate process of drug design and lead optimization, the selection of appropriate chemical scaffolds is a decision of paramount importance. Among the vast arsenal available to medicinal chemists, six-membered heterocyclic rings are foundational building blocks. Their predefined geometries, ability to engage in specific molecular interactions, and influence on physicochemical properties make them indispensable. This guide provides an in-depth comparative analysis of two prevalent heterocyclic moieties: dihydropyran and morpholine.
Both structures are frequently incorporated into inhibitor scaffolds to modulate potency, selectivity, and pharmacokinetic profiles. However, they possess distinct structural and electronic features that confer different advantages and liabilities. For researchers, scientists, and drug development professionals, understanding these nuances is critical for making rational design choices that can accelerate the journey from a promising hit to a viable clinical candidate. This guide will dissect the synthesis, physicochemical characteristics, and pharmacological impact of each moiety, supported by experimental data and established protocols, to provide a clear framework for their strategic deployment in inhibitor design.
Section 1: A Tale of Two Rings: Structural and Physicochemical Distinctions
At first glance, dihydropyran and morpholine are both six-membered rings containing an oxygen atom. However, the presence of a nitrogen atom and the degree of saturation in morpholine create a cascade of differences in their stereoelectronic properties, profoundly impacting how they behave in a biological system.
Dihydropyran (DHP) is an unsaturated heterocyclic ether. Its endocyclic double bond makes it a vinyl ether, a reactive functional group that can participate in various chemical transformations.[1] This reactivity is often harnessed in synthetic chemistry, where DHP is a classic protecting group for alcohols, forming a tetrahydropyranyl (THP) ether that is stable under basic conditions but easily cleaved with dilute acid.[1] In the context of an inhibitor, the DHP ring is relatively non-polar and the oxygen atom acts as a hydrogen bond acceptor.
Morpholine , conversely, is a saturated N,O-heterocycle. The presence of the nitrogen atom introduces a site of basicity (pKa ≈ 8.4), allowing it to be protonated at physiological pH.[2] This feature is frequently exploited to enhance aqueous solubility.[3] The morpholine ring exists in a flexible chair-like conformation and presents both a hydrogen bond acceptor (oxygen) and, when protonated, a potential hydrogen bond donor (N-H).[2] It is widely regarded as a "privileged structure" in medicinal chemistry due to its frequent appearance in approved drugs and its ability to confer favorable drug-like properties.[4][5]
| Property | 3,6-Dihydro-2H-pyran | Morpholine | Rationale & Implications |
| Molecular Formula | C₅H₈O | C₄H₉NO | Morpholine's nitrogen adds polarity and a basic center. |
| Molecular Weight | 84.12 g/mol | 87.12 g/mol | Similar in size, making them reasonable bioisosteric replacements. |
| Key Functional Group | Vinyl Ether | Secondary Amine, Ether | DHP's double bond is a site of potential metabolic vulnerability; Morpholine's amine is key for solubility. |
| Basicity (pKa) | N/A | ~8.4 | Morpholine's basicity is crucial for improving aqueous solubility and forming salt versions of a drug.[2] |
| H-Bonding | 1 Acceptor (O) | 1 Acceptor (O), 1 Donor/Acceptor (N) | Morpholine offers more versatile hydrogen bonding opportunities, which can enhance target binding affinity.[2] |
| LogP (Octanol/Water) | ~0.7 | ~-0.85 | Morpholine is significantly more hydrophilic, a key attribute for improving pharmacokinetic profiles.[3][6] |
| Conformation | Half-Chair | Flexible Chair | Morpholine's conformational flexibility can allow it to adapt optimally within a binding pocket.[2] |
Section 2: Synthetic Accessibility and Incorporation Strategies
The ease and versatility of incorporating a chemical moiety are critical considerations in a drug discovery campaign. Both dihydropyran and morpholine benefit from well-established synthetic routes.
Dihydropyran Synthesis
Substituted dihydropyrans are often synthesized through cyclization reactions. A prominent method is the silyl-Prins cyclization , which involves the reaction of vinylsilanes with aldehydes, often proceeding with excellent diastereoselectivity to yield cis-2,6-disubstituted dihydropyrans.[7] This stereocontrol is a significant advantage in constructing complex molecules where precise three-dimensional arrangement is key to activity.
Caption: Common strategies for incorporating the morpholine moiety.
Section 3: Impact on Pharmacological Profile and Target Engagement
The ultimate test of a chemical substitution is its effect on biological activity. Both dihydropyran and morpholine can serve as critical pharmacophoric elements, but they achieve this through different mechanisms.
Dihydropyran as a Pharmacophore
The dihydropyran ring is found in numerous natural products and synthetic compounds with significant biological activity, including anti-proliferative effects. [8]In some kinase inhibitors, the oxygen atom of the dihydropyran ring can act as a key hydrogen bond acceptor, interacting with backbone amide protons in the hinge region of the kinase. The unsaturated ring itself can form favorable hydrophobic interactions. Structure-activity relationship (SAR) studies on dihydropyranopyran derivatives have shown that substitutions on the ring system can dramatically influence anti-proliferative potency. [8]
Morpholine: The Privileged Scaffold
Morpholine's utility in enhancing pharmacological activity is exceptionally well-documented. [4][9]Its ability to improve potency and selectivity stems from several factors:
-
Hinge-Binding: Like dihydropyran, the morpholine oxygen is an excellent hydrogen bond acceptor for the kinase hinge region. [9]* Solvent-Facing Interactions: The morpholine ring is often positioned in the solvent-exposed region of a binding pocket, where its hydrophilic nature is advantageous. [3]* Scaffolding Function: The ring's defined geometry can act as a rigid scaffold, optimally positioning other pharmacophoric groups for interaction with the target protein. [2][6] A compelling direct comparison comes from the development of mammalian target of rapamycin (mTOR) inhibitors. In a series of pyrazolopyrimidine and thienopyrimidine inhibitors, the well-established morpholine hinge-binding group was replaced with a 3,6-dihydro-2H-pyran (DHP) moiety. [10]The resulting DHP-containing compounds exhibited equivalent potency and selectivity versus the related PI3K kinase. [10]This pivotal study established DHP as a viable bioisosteric replacement for morpholine as a hinge-binding motif, offering an alternative for chemists to modulate properties while retaining potency. [10]
Caption: Typical binding interactions for dihydropyran and morpholine.
Section 4: A Decisive Factor: Comparative Pharmacokinetics (PK) and ADMET Profiles
An inhibitor with picomolar potency is of little therapeutic value if it cannot reach its target in sufficient concentrations or has an unacceptable safety profile. It is in the realm of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) that the differences between dihydropyran and morpholine become most pronounced.
Morpholine is overwhelmingly favored for its ability to improve pharmacokinetic properties. [4][5]Its introduction into a molecule often leads to:
-
Enhanced Aqueous Solubility: The basic nitrogen atom significantly increases solubility, which can improve oral absorption. [3]* Improved Metabolic Stability: Morpholine is generally considered a metabolically robust moiety. [4]* Favorable Distribution: The balanced hydrophilic/lipophilic nature of morpholine can improve tissue distribution and is frequently used to enhance penetration of the blood-brain barrier (BBB) for CNS-targeted drugs. [2][6]* Optimal Clearance: The moiety can help achieve a desirable clearance rate and half-life. [2] Dihydropyran presents a more complex PK picture. The endocyclic double bond, characteristic of a vinyl ether, can be a site of metabolic lability. For example, the structurally related dihydropyridine (DHP) ring, found in calcium channel blockers like nifedipine, is known to undergo rapid in vivo oxidation to an inactive pyridine metabolite. [11]While not a direct one-to-one comparison, this raises a flag for potential metabolic instability with DHP-containing compounds that must be experimentally verified. Its higher lipophilicity compared to morpholine may decrease aqueous solubility, potentially hindering oral bioavailability.
| PK Parameter | Dihydropyran Substitution | Morpholine Substitution | Causality & Experimental Insight |
| Aqueous Solubility | Generally Lower / Decreases | Generally Higher / Increases | Morpholine's basic nitrogen allows for protonation and salt formation, significantly boosting solubility. [3] |
| Metabolic Stability | Potential Liability | Generally Robust | The DHP double bond is susceptible to oxidative metabolism; morpholine is a saturated, stable ring. [4][11] |
| Permeability | Higher (Lipophilic) | Modulated | Morpholine provides a good balance, often improving permeability across membranes like the BBB. [6] |
| CNS Penetration | Possible | Often Improved | The balanced lipophilicity and pKa of morpholine make it a choice scaffold for CNS drug candidates. [2] |
Section 5: Validating Design Choices: Key Experimental Protocols
Theoretical advantages must be confirmed with rigorous experimental data. The following protocols outline self-validating systems for comparing inhibitors featuring dihydropyran versus morpholine substitutions.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol determines the potency (IC₅₀) of an inhibitor by measuring its displacement of a fluorescent tracer from the kinase active site.
Objective: To quantify and compare the inhibitory potency of dihydropyran- and morpholine-substituted analogs against a target kinase (e.g., mTOR).
Methodology:
-
Reagent Preparation:
-
Prepare a 4X Kinase/Tracer Mixture: Dilute the target kinase (e.g., mTOR) and a proprietary Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer.
-
Prepare a 4X Antibody Solution: Dilute the LanthaScreen™ Eu-anti-tag Antibody in 1X Kinase Buffer.
-
Prepare 4X Compound Dilutions: Perform a serial dilution of the test inhibitors (dihydropyran and morpholine analogs) in DMSO, followed by a further dilution in 1X Kinase Buffer.
-
-
Assay Procedure:
-
To a 384-well plate, add 2.5 µL of each 4X Compound Dilution. Include "no inhibitor" controls (buffer only) and "no kinase" controls.
-
Add 2.5 µL of the 4X Kinase/Tracer Mixture to all wells except the "no kinase" control.
-
Add 5 µL of the 4X Antibody Solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The lower the IC₅₀, the more potent the inhibitor.
-
Experimental Protocol 2: Kinetic Aqueous Solubility Assay (Turbidimetric Method)
This high-throughput assay measures the solubility of a compound as it precipitates out of a DMSO/water solution.
Objective: To compare the aqueous solubility of the dihydropyran and morpholine analogs.
Methodology:
-
Sample Preparation:
-
Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 198 µL of Phosphate Buffered Saline (PBS), pH 7.4.
-
Add 2 µL of the 10 mM compound stock solution to the PBS (this creates a 100 µM final concentration with 1% DMSO).
-
Mix thoroughly and incubate at room temperature for 2 hours.
-
-
Data Acquisition:
-
Measure the absorbance (optical density) of each well at 620 nm using a plate reader. Increased absorbance indicates turbidity due to precipitation.
-
-
Data Analysis:
-
Compare the absorbance values to a set of calibration standards of known solubility or categorize compounds. A lower absorbance reading indicates higher solubility. The morpholine-substituted compound is expected to show significantly lower turbidity.
-
Experimental Protocol 3: Metabolic Stability Assay (Human Liver Microsome Incubations)
This assay assesses the rate at which a compound is metabolized by key drug-metabolizing enzymes.
Objective: To evaluate and compare the metabolic stability of the dihydropyran and morpholine analogs.
Methodology:
-
Reagent Preparation:
-
Prepare an NADPH-regenerating system solution.
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension and NADPH solution to 37°C.
-
In separate tubes, add the test compound to the HLM suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Include a control incubation without the NADPH system to account for non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Conclusion: A Strategic Choice Based on Context and Objective
The choice between incorporating a dihydropyran or a morpholine moiety is not a matter of inherent superiority but of strategic alignment with the goals of a drug discovery program.
Morpholine stands as a robust, reliable, and highly validated choice for improving the "drug-likeness" of a molecule. [4][9]Its primary strengths lie in its ability to significantly enhance aqueous solubility and metabolic stability, often while maintaining or even contributing to target potency. [3][5]For programs where poor pharmacokinetics is a key hurdle, morpholine is an exceptional tool for lead optimization.
Dihydropyran emerges as a potent and viable alternative, particularly as a hinge-binding motif where it can achieve potency equivalent to that of morpholine. [10]However, its selection necessitates a more cautious and experimentally-driven approach to evaluating its metabolic fate. It may be particularly useful in cases where the increased lipophilicity is desired, or where the basicity of morpholine is problematic (e.g., causing hERG channel inhibition or other off-target effects).
Ultimately, the decision rests on a comprehensive analysis of the specific inhibitor series, the nature of the target's binding site, and the desired therapeutic profile. By leveraging the comparative data and experimental frameworks presented in this guide, researchers can make more informed, evidence-based decisions, efficiently navigating the complex trade-offs inherent in modern drug design.
References
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Costantino, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
-
Fakhri, S., et al. (2023). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon. [Link]
-
Ali, I., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Pharmaceuticals. [Link]
-
Martínez, A., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. [Link]
-
Costantino, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Gola, D., et al. (2024). Genipin as an Effective Crosslinker for High-Performance and Flexible Direct-Printed Bioelectrodes. Biosensors. [Link]
-
Vitaku, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
-
Fouad, M., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]
-
Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Müller, K. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
